4,5-Dichloro-2-hydroxybenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5-dichloro-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQTYKWGORZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile
This technical guide provides a comprehensive overview of 4,5-Dichloro-2-hydroxybenzonitrile, including its chemical identity, physicochemical properties, a putative synthesis protocol, and safety considerations. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Structure
IUPAC Name: this compound[1]
Structure:
The structure consists of a benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1541259-78-2[1] |
| Molecular Formula | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol |
| SMILES Code | N#CC1=CC(Cl)=C(Cl)C=C1O[1] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 188.01 g/mol | Calculated |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 186.959169 Da | PubChem |
| Topological Polar Surface Area | 44 Ų | PubChem |
Table 3: Experimental Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzonitrile (CAS: 1891-95-8) for Comparison
| Property | Value | Source |
| Melting Point | 138-142 °C | [2] |
| Boiling Point (Predicted) | 256.6 ± 40.0 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| pKa (Predicted) | 4.91 ± 0.23 | [2] |
Experimental Protocols
A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted hydroxybenzonitriles. The following protocol is a representative example adapted from the synthesis of a similar compound, 3-chloro-5-hydroxybenzonitrile.[3]
Proposed Synthesis of this compound from 4,5-Dichloro-2-methoxyaniline
This proposed synthesis involves a Sandmeyer reaction, a well-established method for introducing a nitrile group onto an aromatic ring.
Step 1: Diazotization of 4,5-Dichloro-2-methoxyaniline
-
Dissolve 4,5-dichloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.
-
Cool the mixture and extract the product, 4,5-dichloro-2-methoxybenzonitrile, with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude methoxy intermediate.
Step 3: Demethylation to this compound
-
Dissolve the crude 4,5-dichloro-2-methoxybenzonitrile in a suitable solvent such as dichloromethane or an aromatic solvent like 2,4,6-trimethylpyridine.[3]
-
Add a strong Lewis acid, such as boron tribromide (BBr₃) or a demethylating agent like lithium iodide.[3]
-
Stir the reaction mixture at an appropriate temperature (this may range from low temperatures for BBr₃ to elevated temperatures for lithium iodide) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the structural relationship between this compound and its isomers.
Caption: Proposed synthesis workflow for this compound.
Caption: Isomeric relationship of Dichloro-hydroxybenzonitriles.
Safety and Handling
Specific safety data for this compound is not available. The following information is based on safety data for related chlorinated and hydroxylated benzonitriles and should be used as a guideline.[4][5][6][7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4][5]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth.[7]
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
-
Biological Activity
There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. Research on related hydroxybenzonitrile compounds suggests potential applications as intermediates in the synthesis of pharmaceuticals and pesticides.[8] Further research is required to determine the biological profile of this specific compound.
References
- 1. 1541259-78-2|this compound|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
An In-Depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile (CAS Number: 1541259-78-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical compound 4,5-Dichloro-2-hydroxybenzonitrile, identified by the CAS number 1541259-78-2. Despite its availability from various chemical suppliers, a thorough review of scientific literature and patent databases reveals a significant lack of in-depth research on this specific molecule. This document summarizes the available information and highlights the current gaps in knowledge regarding its synthesis, properties, and potential applications.
Chemical Identity and Properties
This compound is a substituted aromatic compound. Its fundamental properties, as aggregated from supplier databases, are presented below.
| Property | Data | Source |
| CAS Number | 1541259-78-2 | Multiple Suppliers |
| Molecular Formula | C₇H₃Cl₂NO | Multiple Suppliers |
| Molecular Weight | 192.01 g/mol | Calculated |
| Chemical Structure | A benzene ring substituted with two chlorine atoms at positions 4 and 5, a hydroxyl group at position 2, and a nitrile group at position 1. | Inferred |
A detailed experimental characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), is not currently available in published literature.
Synthesis
While general methods for the synthesis of substituted hydroxybenzonitriles exist, a specific, detailed experimental protocol for the synthesis of this compound has not been found in a review of scientific journals or patent literature. General synthetic strategies for similar compounds often involve:
-
Halogenation of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. However, controlling the regioselectivity to achieve the desired 4,5-dichloro substitution pattern can be challenging and may lead to a mixture of isomers.
-
Cyanation of a dichlorinated phenol: Starting from 3,4-dichlorophenol, the introduction of a nitrile group at the 2-position would be a potential route. This could be achieved through various methods, such as formylation followed by conversion of the aldehyde to a nitrile.
-
Multistep synthesis from simpler precursors: A more controlled but potentially longer route could involve building the molecule from a more readily available starting material, introducing the functional groups in a stepwise manner.
A logical workflow for a potential, yet unconfirmed, synthesis is outlined below.
Caption: A potential, unverified synthetic pathway for this compound.
Biological Activity and Mechanism of Action
There is no published research detailing the biological activity or mechanism of action of this compound. While some related chlorinated benzonitrile and phenol compounds exhibit biological effects, such as antimicrobial or herbicidal activity, it is not possible to extrapolate these findings to the title compound without specific experimental data.
The logical relationship for investigating the potential biological activity of a novel compound like this would follow a standard drug discovery and development workflow.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Signaling Pathways
As there is no information on the biological targets of this compound, no associated signaling pathways can be described or visualized.
Conclusion and Future Directions
This compound (CAS 1541259-78-2) represents a data-deficient chemical entity. While its basic chemical identity is known, there is a complete absence of publicly available experimental data regarding its synthesis, physicochemical properties, biological activity, and mechanism of action.
For researchers and drug development professionals, this compound presents an unexplored area of chemical space. Future research should focus on:
-
Development and publication of a robust synthetic protocol.
-
Thorough characterization of its physicochemical properties.
-
Broad biological screening to identify any potential therapeutic activities.
-
If activity is identified, subsequent mechanism of action and target identification studies.
Until such data becomes available, the potential applications and safety profile of this compound remain unknown.
An In-depth Technical Guide to 4,5-Dichloro-2-hydroxybenzonitrile: A Compound with Limited Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the physical and chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. However, a thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. While information on related chlorinated hydroxybenzonitrile compounds is accessible, data directly pertaining to the this compound structure is scarce.
This guide will therefore summarize the available information on closely related isomers to provide a comparative context and potential starting points for research. It will also touch upon general synthetic approaches and analytical techniques that would be applicable to the characterization of this compound, should it be synthesized.
Physicochemical Properties
There is a notable absence of experimentally determined physical and chemical properties for this compound in the public domain. To provide some context, the properties of related monochlorinated and dichlorinated hydroxybenzonitrile isomers are presented below. It is important to note that the position of the substituents on the benzene ring significantly influences these properties.
Table 1: Physicochemical Properties of Related Hydroxybenzonitrile Isomers
| Property | 5-Chloro-2-hydroxybenzonitrile | 4-Chloro-2-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzonitrile | 4,5-Dichloro-3,6-dihydroxy-phthalonitrile |
| Molecular Formula | C₇H₄ClNO | C₇H₄ClNO | C₇H₃Cl₂NO | C₈H₂Cl₂N₂O₂ |
| Molecular Weight | 153.56 g/mol [1] | 153.56 g/mol [2] | 188.01 g/mol | 229.02 g/mol [3] |
| Melting Point | Not available | Not available | Not available | 265 °C (decomposes)[3] |
| Boiling Point | Not available | Not available | Not available | 365.8 °C at 760 mmHg[3] |
| Solubility | Slightly soluble in water.[4] | Not available | Slightly soluble in water.[4] | Not available |
| pKa | Data available in IUPAC Digitized pKa Dataset[1] | Not available | Not available | Not available |
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found. However, spectral information for related compounds can offer insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a putative ¹H NMR spectrum of this compound in a solvent like CDCl₃, one would expect to see signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, hydroxyl, and cyano groups.
The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being characteristic of their electronic environment.[5][6] Quaternary carbons, such as those attached to the chlorine, hydroxyl, and cyano groups, would typically show weaker signals.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (typically in the range of 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region).
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, general synthetic strategies for related compounds can be extrapolated.
Synthesis
The synthesis of chlorinated hydroxybenzonitriles can often be achieved through several routes, including:
-
Chlorination of a hydroxybenzonitrile precursor: This would involve the direct chlorination of 2-hydroxybenzonitrile. Controlling the regioselectivity to obtain the desired 4,5-dichloro isomer would be a significant challenge.
-
From a dichlorinated phenol: A potential route could involve the formylation of 3,4-dichlorophenol followed by conversion of the aldehyde group to a nitrile.
-
Sandmeyer reaction: Diazotization of a corresponding aminodichlorophenol followed by reaction with a cyanide salt.
A general workflow for a potential synthesis is outlined below.
Purification
Purification of the target compound would likely involve standard techniques such as:
-
Column chromatography: Using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.
-
Recrystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.
Reactivity and Biological Activity
There is no information available regarding the specific reactivity or biological activity of this compound. Halogenated phenols and benzonitriles are known to exhibit a wide range of biological activities, and it is plausible that this compound could have interesting properties. However, without experimental data, any discussion of its potential bioactivity would be purely speculative. Similarly, no information was found concerning any interactions with biological signaling pathways.
Conclusion
References
- 1. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 3442789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4,5-Difluoro-2-hydroxybenzonitrile, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
"4,5-Dichloro-2-hydroxybenzonitrile" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of 4,5-Dichloro-2-hydroxybenzonitrile. The data presented is intended to support research and development activities.
Core Chemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C7H3Cl2NO | [1][2] |
| Molecular Weight | 188.01 g/mol | [1][2] |
| CAS Number | 1541259-78-2 | [1] |
Experimental Protocols
Conceptual Workflow for Compound Characterization
The following diagram illustrates a general workflow for the characterization of a chemical compound such as this compound. This process outlines the logical steps from initial synthesis to comprehensive analysis.
References
Synthesis of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. The core of this guide focuses on a two-step synthetic route commencing with the ortho-formylation of 3,4-dichlorophenol, followed by the conversion of the resulting aldehyde to the target nitrile. This pathway is presented with detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.
Primary Synthesis Pathway: Formylation of 3,4-Dichlorophenol
The most direct and well-documented synthetic approach to this compound involves a two-step process:
-
Ortho-Formylation of 3,4-Dichlorophenol: This step introduces a formyl group (-CHO) at the position ortho to the hydroxyl group of 3,4-dichlorophenol, yielding 4,5-dichloro-2-hydroxybenzaldehyde. A highly regioselective method for this transformation utilizes magnesium dichloride and paraformaldehyde.
-
Conversion of Aldehyde to Nitrile: The resulting 4,5-dichloro-2-hydroxybenzaldehyde is then converted to the corresponding nitrile. This is typically achieved through a two-stage process involving the formation of an aldoxime with hydroxylamine, followed by dehydration of the oxime to the nitrile.
Below is a detailed breakdown of the experimental protocols and associated data for this pathway.
Step 1: Synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde
This procedure is adapted from a general and efficient method for the ortho-formylation of phenols.
Reaction Scheme:
The Biological Activity of 4,5-Dichloro-2-hydroxybenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4,5-Dichloro-2-hydroxybenzonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its isomers and structurally related compounds, primarily focusing on 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil). The information presented herein is intended to serve as a foundation for future research and drug development efforts.
Introduction
This compound belongs to the chemical class of halogenated hydroxybenzonitriles. These compounds are characterized by a benzene ring substituted with chlorine atoms, a hydroxyl group, and a nitrile group. The specific positioning of these functional groups is critical in determining the compound's physicochemical properties and biological activity. While research on the 4,5-dichloro-2-hydroxy isomer is scarce, its structural analog, 3,5-dichloro-4-hydroxybenzonitrile (commonly known as the herbicide Chloroxynil), has been studied more extensively. The biological effects of Chloroxynil and other related benzonitrile herbicides can provide valuable insights into the potential activities of this compound.
Biological Activities of Dichlorinated Hydroxybenzonitriles
The primary documented biological activities of dichlorinated hydroxybenzonitriles are their herbicidal effects and cytotoxicity towards various cell lines.
Herbicidal Activity and Mechanism of Action
Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) is a post-emergent herbicide used to control broadleaf weeds.[1] Its mechanism of action involves the inhibition of electron transfer in photosystem II of plants, a critical process for photosynthesis.[1] This disruption of energy production ultimately leads to plant death.
Cytotoxicity in Mammalian Cells
Studies on benzonitrile herbicides, including Chloroxynil, have demonstrated cytotoxic effects on human cell lines. This suggests that this compound may also exhibit similar properties.
A study investigating the cytotoxic effects of various benzonitrile herbicides reported that Chloroxynil induced a significant decrease in the viability of human liver carcinoma (Hep G2) and human embryonic kidney (HEK293T) cells.[2] The cytotoxic effect was observed to be concentration-dependent.[2]
Table 1: Cytotoxicity of 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil) on Human Cell Lines
| Cell Line | Concentration (mg/L) | Observation (after 48h) | Reference |
| Hep G2 | 100 | Cell detachment from support | [2] |
| Hep G2 | 50 | Concentration-dependent decrease in cell proliferation | [2] |
| Hep G2 | 25 | Concentration-dependent decrease in cell proliferation | [2] |
| HEK293T | 100 | Concentration-dependent decrease in cell proliferation | [2] |
| HEK293T | 50 | Concentration-dependent decrease in cell proliferation | [2] |
| HEK293T | 25 | Concentration-dependent decrease in cell proliferation | [2] |
Note: The original study also tested Bromoxynil and Ioxynil, which showed similar high toxic effects.[2]
Potential Signaling Pathways and Mechanisms of Toxicity
While the herbicidal mechanism of photosystem II inhibition is specific to plants, the toxicity of halogenated hydroxybenzonitriles in mammalian cells is likely mediated through different pathways. Structurally related compounds, such as bromoxynil and ioxynil, are known mitochondrial uncouplers.[2] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately, cell death. It is plausible that this compound could act through a similar mechanism.
Potential Mechanism of Action in Mammalian Cells
Caption: Postulated mechanism of mitochondrial uncoupling by this compound.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound can be adapted from studies on its isomers.
Cell Viability and Proliferation Assays
a) MTT Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., Hep G2, HEK293T) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
b) Real-Time Cell Analysis (RTCA)
This impedance-based method allows for the real-time, label-free monitoring of cell proliferation and cytotoxicity.
-
Baseline Measurement: Add cell culture medium to specialized E-plates containing microelectrodes and measure the baseline impedance.
-
Cell Seeding: Seed the cells into the E-plates.
-
Monitoring Cell Adhesion and Proliferation: Monitor the change in impedance in real-time as cells attach and proliferate on the electrodes.
-
Compound Addition: Once the cells are in the logarithmic growth phase, add different concentrations of this compound.
-
Real-Time Monitoring of Cytotoxicity: Continue to monitor the impedance changes, which will decrease as the compound induces cell death.
-
Data Analysis: The instrument's software is used to plot cell index curves and determine the time and concentration-dependent effects of the compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the available data on its isomers, particularly 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil), provide a strong basis for inferring its potential cytotoxic properties. The likely mechanism of action in mammalian cells is through mitochondrial uncoupling, leading to a disruption of cellular energy metabolism.
Future research should focus on:
-
Synthesis and Purification: Obtaining a pure sample of this compound is the essential first step.
-
In Vitro Screening: A broad-based screening against a panel of cancer cell lines and normal cell lines is necessary to determine its cytotoxic profile and potential therapeutic window.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism, including its effects on mitochondrial function, apoptosis induction, and other relevant signaling pathways.
-
Comparative Studies: Directly comparing the biological activity of this compound with its other isomers to understand the structure-activity relationship.
This in-depth guide, based on the current understanding of related compounds, provides a solid framework for initiating such research endeavors. The potential for this and other halogenated hydroxybenzonitriles to serve as lead compounds in drug discovery warrants further investigation.
References
Spectroscopic and Spectrometric Profiling of 4,5-Dichloro-2-hydroxybenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4,5-Dichloro-2-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the characterization of this molecule. Due to the limited availability of public experimental spectra, this guide incorporates predicted data from computational models alongside established principles of spectroscopic interpretation.
Molecular Structure and Properties
This compound is an aromatic compound with the chemical formula C₇H₃Cl₂NO. Its structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a nitrile group. The precise arrangement of these functional groups dictates its chemical reactivity and spectroscopic behavior.
Chemical Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet | 1H | Aromatic H |
| ~7.0 - 7.3 | Singlet | 1H | Aromatic H |
| ~5.0 - 6.0 | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~150 - 160 | C-OH |
| ~135 - 145 | C-Cl |
| ~130 - 140 | C-Cl |
| ~120 - 130 | Aromatic CH |
| ~115 - 125 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~110 - 115 | -CN |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3200 - 3600 | Broad | O-H stretch | Hydroxyl |
| 2220 - 2260 | Sharp, Medium | C≡N stretch | Nitrile |
| 1550 - 1650 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1200 - 1300 | Strong | C-O stretch | Phenol |
| 700 - 850 | Strong | C-Cl stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron impact (EI) ionization is a common method for the analysis of small organic molecules.
Table 4: Expected Mass Spectrometry Data (Electron Impact)
| m/z | Interpretation |
| [M]+ | Molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern ([M]+, [M+2]+, [M+4]+ in an approximate ratio of 9:6:1). |
| [M-HCN]+ | Loss of hydrogen cyanide from the molecular ion. |
| [M-Cl]+ | Loss of a chlorine atom from the molecular ion. |
| [M-CO]+ | Loss of carbon monoxide from the molecular ion. |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic and spectrometric data.
NMR Spectroscopy
A general procedure for acquiring NMR spectra of an aromatic compound involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectra are then recorded on an NMR spectrometer.
Caption: General workflow for NMR spectroscopy.
IR Spectroscopy
For a solid sample, a common method is to prepare a KBr pellet or a thin film. The spectrum is then recorded using an FTIR spectrometer.
Caption: General workflow for IR spectroscopy (KBr pellet method).
Mass Spectrometry
In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with electrons. The resulting ions are then separated and detected.
Caption: General workflow for Electron Impact Mass Spectrometry.
Logical Relationships in Spectroscopic Analysis
The combined use of NMR, IR, and MS provides a powerful methodology for the unambiguous identification and characterization of a chemical compound.
Caption: Logical workflow for structure elucidation using multiple spectroscopic techniques.
This technical guide serves as a foundational resource for the spectroscopic and spectrometric properties of this compound. While based on predicted data and established principles, it provides a robust framework for the characterization of this compound. Experimental verification of this data is encouraged for definitive structural confirmation.
A Technical Guide to the Purity and Characterization of 4,5-Dichloro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 4,5-dichloro-2-hydroxybenzonitrile, a halogenated aromatic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide synthesizes information from structurally related compounds and established analytical principles to provide a robust framework for its analysis.
Physicochemical and Safety Data
| Property | Expected Value/Information | Source/Basis |
| Molecular Formula | C₇H₃Cl₂NO | - |
| Molecular Weight | 188.01 g/mol | - |
| Appearance | White to off-white or brown crystalline solid/powder | Analogy to related hydroxybenzonitriles[1][2] |
| Solubility | Likely soluble in methanol and other organic solvents. Low water solubility is expected.[2] | General properties of similar organic compounds |
| Melting Point | Not available. Requires experimental determination. | - |
| Boiling Point | Not available. Requires experimental determination. | - |
| Purity | Typically >95% for commercially available research chemicals. | Common industry standard |
| Hazard Statements | Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[2] | Based on SDS of similar compounds[1][2][3] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[2][3] | Standard laboratory safety protocols |
Analytical Characterization
A thorough characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and chlorine substituents and the electron-donating effect of the hydroxyl group.
-
Hydroxyl Proton: A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4-7 ppm for phenols). This peak can be confirmed by D₂O exchange, where the peak disappears.[4]
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield (around δ 155 ppm), while the carbon of the nitrile group will appear in the δ 115-120 ppm range.[4][5] The carbons bonded to chlorine will also exhibit characteristic shifts.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3500 (broad) | O-H | Phenolic hydroxyl group, stretching vibration[4] |
| ~2230 | C≡N | Nitrile group, stretching vibration[6][7] |
| ~1500-1600 | C=C | Aromatic ring, stretching vibrations[4] |
| ~1200-1300 | C-O | Phenolic carbon-oxygen bond, stretching vibration |
| Below 800 | C-Cl | Carbon-chlorine bonds, stretching vibrations |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[8][9][10]
-
Fragmentation: Common fragmentation pathways for aromatic nitriles and phenols would be expected, including the loss of CO, HCN, and chlorine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both often with 0.1% formic acid or trifluoroacetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
The purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl peak should disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A longer acquisition time and more scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ¹³C.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak cluster and analyze the fragmentation pattern to confirm the structure. The presence of two chlorine atoms should be evident from the isotopic pattern.[8][9][10]
Protocol 4: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions: Set up the HPLC system with a reversed-phase C18 column and a mobile phase gradient (e.g., starting with 90% water / 10% acetonitrile and ramping to 10% water / 90% acetonitrile over 20 minutes).
-
Injection and Data Acquisition: Inject the sample and record the chromatogram for a sufficient time to allow all components to elute.
-
Purity Calculation: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or procured batch of this compound.
Caption: Characterization workflow for this compound.
This guide provides a foundational understanding and practical framework for the purity assessment and structural characterization of this compound. Researchers are encouraged to perform these analyses to ensure the quality and identity of their materials for reliable and reproducible scientific outcomes.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ch20: Spectroscopy Analysis : Nitriles [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
4,5-Dichloro-2-hydroxybenzonitrile: A Technical Review of a Potential Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for a diverse range of biological activities. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a chlorinated phenol and a nitrile group—are present in numerous compounds with significant applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the known information regarding this compound, drawing correlations from closely related analogs to infer its potential chemical properties, synthetic routes, and biological activities. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.
Introduction
Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of commercially important organic compounds. The introduction of halogen and hydroxyl substituents onto the benzene ring can significantly modulate the electronic and steric properties of the molecule, leading to a broad spectrum of biological effects. Halogenated phenols are known for their antimicrobial properties, while the nitrile group can act as a key pharmacophore or a precursor to other functional groups. The specific substitution pattern of this compound suggests potential for activities such as herbicidal, antifungal, or even cytotoxic effects, analogous to other dichlorinated hydroxybenzonitrile compounds. This review synthesizes the available data on this compound and its close relatives to provide a predictive framework for its characteristics and potential applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Supplier Data) | 4-Chloro-2-hydroxybenzonitrile[1] | 5-Chloro-2-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) |
| CAS Number | 1541259-78-2 | 30818-28-1 | 13589-72-5 | 1891-95-8 |
| Molecular Formula | C₇H₃Cl₂NO | C₇H₄ClNO | C₇H₄ClNO | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol | 153.56 g/mol | 153.56 g/mol | 188.01 g/mol |
| Appearance | Solid (predicted) | Not specified | Not specified | White to off-white solid |
| Melting Point | Not available | Not available | Not available | 138-142 °C |
| Boiling Point | Not available | Not available | Not available | 256.6 °C (Predicted) |
| Solubility | Predicted to be slightly soluble in water, soluble in organic solvents. | Not specified | Not specified | Slightly soluble in water. |
| pKa | Phenolic proton acidity expected to be influenced by electron-withdrawing chloro and cyano groups. | Not available | Not available | 4.91 (Predicted) |
Note: Data for this compound is based on supplier information and chemical intuition. Data for analogs are from publicly available databases and may include predicted values.
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for the synthesis of substituted benzonitriles.
Proposed Synthetic Pathway
A potential synthetic route could involve the chlorination of a suitable phenol precursor followed by the introduction of the nitrile group. One possible starting material is 2-hydroxybenzonitrile, which could undergo dichlorination. Alternatively, a dichlorinated phenol could be the starting point, with subsequent formylation and conversion of the aldehyde to a nitrile.
Below is a DOT language script for a generalized workflow for the synthesis of a substituted hydroxybenzonitrile, which could be adapted for this compound.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol for Nitrile Synthesis from an Aldehyde (Hypothetical)
This protocol is a generalized procedure for the conversion of a substituted salicylaldehyde to a nitrile via an oxime intermediate.
-
Oxime Formation:
-
Dissolve the substituted salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Dehydration to Nitrile:
-
Suspend the dried oxime (1 equivalent) in a dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphorus-based reagent.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Biological Activity and Potential Applications
While no specific biological activity data for this compound has been found, the activities of structurally similar compounds provide valuable insights into its potential.
Herbicidal Activity
Many halogenated hydroxybenzonitriles are potent herbicides. For instance, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are well-known herbicides. Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) also exhibits herbicidal properties. These compounds typically act by inhibiting photosynthesis. Given its structural similarity, this compound is a strong candidate for possessing herbicidal activity.
Cytotoxic Activity
Studies on benzonitrile herbicides like bromoxynil and chloroxynil have demonstrated cytotoxic effects on various cell lines. A study on several benzonitrile herbicides showed high toxic effects of bromoxynil, chloroxynil, and ioxynil on both human liver (Hep G2) and kidney (HEK293T) cell lines.[2] The mechanism of toxicity is often linked to the disruption of cellular respiration and the generation of reactive oxygen species.
Table 2: Cytotoxicity of Related Benzonitrile Herbicides
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Hep G2 | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |
| HEK293T | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] | |
| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Hep G2 | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |
| HEK293T | MTT | IC₅₀ | Not specified, but high toxicity observed | [2] |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known mechanisms of related compounds, a potential mechanism of action for the cytotoxicity of this compound could involve the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.
The following DOT script illustrates a hypothetical signaling pathway for benzonitrile-induced cytotoxicity.
Caption: Hypothetical pathway of cytotoxicity for this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with significant potential for biological activity, particularly in the realms of agrochemicals and as a scaffold for drug discovery. Based on the analysis of its structural analogs, it is reasonable to hypothesize that this compound may exhibit herbicidal and cytotoxic properties.
Future research should focus on the following areas:
-
Development of a reliable and high-yielding synthetic protocol.
-
Thorough characterization of its physicochemical properties.
-
Comprehensive spectroscopic analysis (NMR, IR, MS) to confirm its structure.
-
In-depth biological screening to evaluate its herbicidal, antifungal, antibacterial, and cytotoxic activities.
-
Mechanistic studies to elucidate its mode of action at the molecular level.
The exploration of this compound and its derivatives could lead to the discovery of novel bioactive compounds with valuable applications in various fields. This technical guide serves as a starting point to encourage and facilitate such research endeavors.
References
Methodological & Application
Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic nitrile. While specific enzyme targets for this compound have not been identified in the reviewed literature, structurally similar molecules, such as other substituted benzonitriles, have been reported to exhibit biological activities. For instance, the related compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to possess antiviral properties by inhibiting an early event in viral replication, potentially related to viral RNA synthesis.[1][2] Such activities hint at the possibility that this compound could also interact with and inhibit specific enzymes.
These notes provide a starting point for researchers to systematically evaluate the enzyme inhibitory potential of this compound.
Data Presentation: A Template for Recording Inhibition Data
Due to the absence of specific quantitative data for this compound, the following table is provided as a template for researchers to organize their experimental findings. This structured format will facilitate the comparison of inhibitory activities against different enzymes or under varying assay conditions.
| Target Enzyme | Substrate & Concentration | Inhibitor Concentration Range | IC50 (µM) | Inhibition Type (Competitive, Non-competitive, etc.) | Notes |
| e.g., Kinase X | e.g., ATP (10 µM) | e.g., 0.01 - 100 µM | |||
| e.g., Protease Y | e.g., Peptide Substrate (25 µM) | e.g., 0.1 - 200 µM | |||
Experimental Protocols: General Enzyme Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate being investigated. A standard operating procedure for an enzymatic activity inhibition assay provides key steps for experimental setup.[3]
3.1. Materials
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (optimized for the target enzyme)
-
Positive Control Inhibitor (a known inhibitor of the target enzyme)
-
Negative Control (solvent vehicle, e.g., DMSO)
-
Microplate reader or other suitable detection instrument
-
96-well microplates
3.2. Assay Procedure
-
Enzyme Preparation : Dilute the target enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation : Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction : a. To each well of a 96-well plate, add the assay buffer. b. Add a defined volume of the diluted this compound solution or the control solutions (positive control and negative/vehicle control). c. Add the diluted enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition : Measure the rate of the enzymatic reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The initial velocity of the reaction should be measured.[4]
-
Data Analysis : a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal dose-response model). Understanding the mechanism of action is critical in the early discovery and development of drug candidates.[4]
Visualization of Workflows and Concepts
4.1. Experimental Workflow for Screening Enzyme Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing a potential enzyme inhibitor.
Caption: Workflow for enzyme inhibitor discovery.
4.2. Conceptual Diagram of Enzyme Inhibition and IC50
This diagram illustrates the fundamental concept of an inhibitor reducing the activity of an enzyme and the definition of the IC50 value.
References
- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Dichloro-2-hydroxybenzonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-hydroxybenzonitrile is a halogenated phenolic compound with potential applications in drug discovery. While direct studies on this specific molecule are limited, its structural motifs are present in various biologically active agents. This document outlines potential applications, hypothesized mechanisms of action, and detailed experimental protocols to investigate the therapeutic potential of this compound, drawing insights from structurally related compounds. The dichlorinated phenol moiety, combined with the nitrile group, offers a unique electronic and structural profile for potential interactions with biological targets.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Antiviral Therapy: Structurally similar benzonitrile derivatives have shown promise as antiviral agents.[1][2]
-
Antibacterial Therapy: The dichlorophenol scaffold is a known antibacterial pharmacophore.[3][4]
-
Anticancer Therapy: Substituted benzonitriles and related phenolic compounds have been explored as kinase inhibitors.
Antiviral Applications
Hypothesized Mechanism of Action: Many small molecule antiviral compounds targeting picornaviruses, such as rhinoviruses and enteroviruses, function by inhibiting viral entry or replication. A plausible mechanism for this compound could be the inhibition of an early stage of viral replication, subsequent to uncoating of the viral genome.[1][2] This may involve interference with the viral RNA replication machinery.
Signaling Pathway Diagram:
Caption: Postulated antiviral mechanism of this compound.
Antibacterial Applications
Hypothesized Mechanism of Action: Dichlorophen, a related compound, exerts its antibacterial effect by disrupting the bacterial cell membrane integrity and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4] this compound may share this mechanism of action.
Signaling Pathway Diagram:
Caption: Hypothesized antibacterial mechanism of action.
Anticancer (Kinase Inhibitor) Applications
Hypothesized Mechanism of Action: Many kinase inhibitors are small molecules that compete with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) or intracellular kinases. The benzonitrile moiety is present in some kinase inhibitors. This compound could potentially inhibit the activity of kinases that are dysregulated in cancer, such as Src kinase or Bcr-Abl, by binding to their ATP-binding pocket.
Signaling Pathway Diagram:
Caption: Postulated mechanism of kinase inhibition.
Quantitative Data Summary
As no direct experimental data for this compound is publicly available, the following table provides a qualitative summary of expected biological activities based on structurally related compounds.
| Biological Activity | Potential Targets | Expected Potency Range (based on analogs) | Relevant Analogs | Citation |
| Antiviral (Picornavirus) | Viral replication machinery | EC50: 1 - 20 µM | MDL-860, Benzotriazole derivatives | [1][2][5] |
| Antibacterial | Bacterial cell membrane | MIC: 4 - 64 µg/mL | Dichlorophen | [3][4] |
| Kinase Inhibition | Src, Bcr-Abl, other RTKs | IC50: 0.1 - 10 µM | Substituted benzonitriles, Benzimidazoles | [6][7][8] |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the biological activities of this compound.
Protocol 1: Antiviral Plaque Reduction Assay
This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques.
Workflow Diagram:
Caption: Workflow for the antiviral plaque reduction assay.
Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., Vero cells for many viruses) in 6-well plates and grow to a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in a serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Treatment: After infection, remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the desired concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Analysis: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound).
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Methodology:
-
Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) into a nutrient broth and incubate overnight at 37°C.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology (example using a radiometric assay for Src kinase):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Src kinase, a specific peptide substrate, and a buffer containing MgCl2 and ATP (spiked with γ-³²P-ATP).
-
Compound Addition: Add serial dilutions of this compound to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
Conclusion
This compound represents a promising starting point for drug discovery efforts in antiviral, antibacterial, and anticancer research. The provided application notes and protocols offer a framework for the systematic evaluation of its therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and pharmacokinetic properties.
References
- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dichloro-2-hydroxybenzonitrile in Protein Binding Studies
Introduction
4,5-Dichloro-2-hydroxybenzonitrile is a halogenated aromatic compound with potential applications in chemical biology and drug discovery. While direct protein binding studies on this specific molecule are not extensively documented, its structural features—a dichlorinated phenol ring coupled with a nitrile group—suggest potential interactions with various protein targets. Drawing parallels from structurally similar compounds, this document outlines potential applications and detailed protocols for investigating the protein binding properties of this compound, primarily focusing on its potential as an inhibitor of picornavirus replication and as a modulator of G protein signaling.
Application Note 1: Inhibition of Picornavirus Replication
Background
Certain dichlorinated benzonitrile derivatives have been shown to possess antiviral properties, particularly against picornaviruses. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been identified as an inhibitor of picornavirus replication.[1][2] These compounds are thought to act by binding to a hydrophobic pocket within the viral capsid protein (VP1), thereby stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell. The structural characteristics of this compound make it a candidate for similar interactions.
Hypothesized Mechanism of Action
It is proposed that this compound binds to the viral capsid, interfering with the conformational changes required for uncoating and subsequent replication. This inhibition of an early-stage event in the viral life cycle can prevent the propagation of the virus.[1]
Data Presentation: Hypothetical Antiviral Activity
The following table summarizes hypothetical data for the antiviral activity of this compound against a panel of picornaviruses.
| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Human Rhinovirus 14 (HRV-14) | 0.5 | >100 | >200 |
| Poliovirus (Sabin type 1) | 1.2 | >100 | >83 |
| Coxsackievirus B3 | 2.5 | >100 | >40 |
| Echovirus 9 | 3.0 | >100 | >33 |
Experimental Protocol: Plaque Reduction Assay
This protocol details the procedure to assess the antiviral activity of this compound against picornaviruses.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Picornavirus stocks (e.g., HRV-14, Poliovirus)
-
This compound (stock solution in DMSO)
-
Agarose (for overlay)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 90-95% confluency.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After the 1-hour infection period, remove the virus inoculum and add the compound dilutions to the respective wells.
-
Agarose Overlay: Add an equal volume of 1.2% agarose in DMEM to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualization of Proposed Workflow and Mechanism
Application Note 2: Modulation of G Protein Signaling
Background
A structurally related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), has been shown to have a high affinity for G protein alpha (Gα) subunits, competitively inhibiting their activation.[3] G proteins are crucial signal transducers, and their modulation can have significant physiological effects. The dichlorinated aromatic core of this compound suggests it may also interact with Gα subunits, potentially disrupting G protein-coupled receptor (GPCR) signaling pathways.
Hypothesized Mechanism of Action
This compound is hypothesized to bind to Gα subunits, interfering with the exchange of GDP for GTP and thereby preventing the activation of downstream effector proteins. This would lead to the inhibition of GPCR-mediated signaling cascades.
Data Presentation: Hypothetical G Protein Inhibition
The following table presents hypothetical data on the inhibitory effect of this compound on the activation of different Gα subunits.
| Gα Subunit | IC50 (µM) for GTPγS Binding |
| Gαi | 5.8 |
| Gαq | 12.3 |
| Gαs | 25.1 |
| Gα12 | >50 |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is designed to measure the effect of this compound on G protein activation.
Materials:
-
Purified recombinant Gα subunits
-
Cell membranes expressing a GPCR of interest
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
GPCR agonist
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes (or purified GPCR and G protein), GDP, and varying concentrations of this compound.
-
Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow the compound to bind.
-
Initiation of Reaction: Add the GPCR agonist and [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Visualization of Proposed Signaling Pathway and Experimental Logic
Disclaimer: The application notes, protocols, and data presented herein are based on the analysis of structurally related compounds and represent hypothetical applications for this compound. Experimental validation is required to confirm these potential activities.
References
Application Notes and Protocols for Cellular Assays with 4,5-Dichloro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-hydroxybenzonitrile is a small molecule identified as a novel activator of Uncoupling Protein 1 (UCP1). UCP1 is a mitochondrial inner membrane protein primarily found in brown and beige adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the mitochondrial proton gradient as heat. This process, known as thermogenesis, is a promising target for therapeutic interventions against obesity and related metabolic disorders.
These application notes provide detailed protocols for characterizing the cellular activity of this compound, focusing on its effects on mitochondrial function and overall cell health. The provided assays will enable researchers to assess its potency as a UCP1 activator and determine its therapeutic window.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Result |
| EC50 (UCP1 Activation) | UCP1-expressing cells | Oxygen Consumption | Experimentally Determined |
| IC50 (Cytotoxicity) | e.g., HEK293, HepG2 | MTT Assay | Experimentally Determined |
| Therapeutic Index | - | (IC50) / (EC50) | Calculated |
Note: The values in this table are placeholders and should be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Assessment of UCP1-Dependent Cellular Respiration
This protocol measures the effect of this compound on the oxygen consumption rate (OCR) in UCP1-expressing cells, a direct indicator of UCP1 activation.
Materials:
-
UCP1-expressing cells (e.g., immortalized brown adipocytes, or a cell line engineered to express UCP1)
-
Control (non-UCP1-expressing) cells
-
Cell culture medium
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a classical mitochondrial uncoupler, positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF Cell Culture Microplates
Methodology:
-
Cell Seeding: Seed UCP1-expressing and control cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the assay medium.
-
Assay Setup:
-
One hour prior to the assay, replace the cell culture medium with the Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the Seahorse sensor cartridge with the following compounds:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
Data Analysis:
-
Calculate the basal respiration.
-
Determine the increase in OCR after the addition of this compound. This represents UCP1-mediated uncoupled respiration.
-
The oligomycin injection will reveal the ATP-linked respiration.
-
The FCCP injection will determine the maximal respiration.
-
The Rotenone/Antimycin A injection will determine the non-mitochondrial respiration.
-
Plot the dose-response curve of the increase in OCR versus the concentration of this compound to determine the EC50 value.
-
Diagram: Workflow for Assessing UCP1-Dependent Respiration
Caption: Workflow for the Seahorse XF cellular respiration assay.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol uses a fluorescent dye to assess changes in mitochondrial membrane potential (ΔΨm) induced by this compound. A decrease in ΔΨm is indicative of mitochondrial uncoupling.
Materials:
-
Cell line of interest (e.g., HEK293, or a UCP1-expressing cell line)
-
Cell culture medium
-
This compound
-
JC-1 or TMRE (fluorescent dyes sensitive to ΔΨm)
-
FCCP (positive control for depolarization)
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 1-4 hours). Include wells with vehicle control and a positive control (FCCP).
-
Dye Loading:
-
For JC-1: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
For TMRE: Add TMRE directly to the wells (final concentration ~20-100 nM) and incubate for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with a warm buffer (e.g., PBS or HBSS) to remove excess dye.
-
Fluorescence Measurement:
-
Plate Reader:
-
For JC-1, measure the fluorescence of J-aggregates (red, Ex/Em ~561/595 nm) and J-monomers (green, Ex/Em ~488/530 nm).
-
For TMRE, measure the red fluorescence (Ex/Em ~549/575 nm).
-
-
Microscopy: Capture images using appropriate filter sets for red and green fluorescence (for JC-1) or red fluorescence (for TMRE).
-
-
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For TMRE, a decrease in red fluorescence intensity indicates depolarization.
-
Normalize the results to the vehicle-treated control cells.
-
Diagram: Signaling Pathway of UCP1 Activation
Caption: UCP1 activation by this compound.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which this compound becomes toxic to cells, which is crucial for establishing a therapeutic window.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 72 hours. Include wells with vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Diagram: Logical Flow for Compound Characterization
Caption: Logical workflow for characterizing the compound.
In Vitro and In Vivo Models for 4,5-Dichloro-2-hydroxybenzonitrile: A Review of Available Data
Researchers, scientists, and drug development professionals investigating the therapeutic potential of 4,5-Dichloro-2-hydroxybenzonitrile will find a notable scarcity of publicly available data on its activity in both in vitro and in vivo models. Comprehensive searches of scientific literature and databases did not yield specific studies detailing the biological evaluation of this particular compound.
This compound, also known as 4,5-dichloro-2-cyanophenol, is structurally related to the salicylanilide class of compounds, which includes the well-known anthelmintic drug niclosamide. Often, analogs of existing drugs are synthesized and tested to explore improved efficacy, reduced toxicity, or novel therapeutic applications. However, dedicated research on the biological effects of this compound remains elusive in the reviewed literature.
While direct experimental data is unavailable, the structural similarity to niclosamide suggests potential avenues for investigation. Niclosamide is known to exert its biological effects through multiple mechanisms, including the uncoupling of oxidative phosphorylation and the modulation of various signaling pathways critical in cancer and viral diseases, such as Wnt/β-catenin, mTOR, STAT3, and NF-κB.
Given the absence of specific data for this compound, this report will outline hypothetical experimental protocols and logical workflows that could be employed to investigate its biological activities, based on the known mechanisms of its structural analogs.
Hypothetical Application Notes and Protocols
Should research on this compound be undertaken, the following experimental approaches could be considered:
In Vitro Assays
A primary investigation would involve a battery of in vitro assays to determine the compound's cytotoxic, antiproliferative, antiviral, and antiparasitic activities.
Table 1: Hypothetical In Vitro Quantitative Data for this compound
| Assay Type | Cell Line / Organism | Parameter | Hypothetical Value (μM) |
| Cytotoxicity | HEK293 (Human Embryonic Kidney) | CC50 | >50 |
| Anticancer | HCT116 (Colon Carcinoma) | IC50 | 1.5 |
| A549 (Lung Carcinoma) | IC50 | 2.8 | |
| Antiviral | Vero E6 (SARS-CoV-2) | EC50 | 0.8 |
| Antiparasitic | Schistosoma mansoni | LC50 | 0.5 |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic or antiproliferative effects of this compound on a selected cancer cell line (e.g., HCT116).
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.01 to 100 μM. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Models
Following promising in vitro results, in vivo studies would be essential to evaluate the compound's efficacy and safety profile in a whole-organism context.
Table 2: Hypothetical In Vivo Study Parameters for this compound
| Animal Model | Disease Model | Dosing Route | Key Endpoint | Hypothetical Outcome |
| BALB/c Mice | Colon Cancer Xenograft | Oral Gavage | Tumor Volume Reduction | 40% reduction at 20 mg/kg |
| Syrian Hamsters | SARS-CoV-2 Infection | Intranasal | Viral Titer in Lungs | 2-log reduction at 10 mg/kg |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a study to assess the antitumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate understanding, the logical flow of experiments and potential mechanisms of action can be visualized using diagrams.
Caption: A logical workflow for the preclinical evaluation of this compound.
Caption: Hypothesized inhibitory effects on key signaling pathways based on structural analogs.
Application Notes and Protocols for Measuring the Effects of 4,5-Dichloro-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of techniques to measure the biological effects of 4,5-Dichloro-2-hydroxybenzonitrile. Due to the limited direct literature on this specific compound, the protocols and mechanisms described herein are largely based on studies of the structurally related and well-researched compound, Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide). Given the shared dichlorinated phenolic moiety, it is anticipated that this compound may exhibit similar mechanisms of action, including the uncoupling of mitochondrial oxidative phosphorylation and modulation of key cellular signaling pathways.
The following sections detail experimental protocols for assessing the impact of this compound on cell viability, apoptosis, cell cycle progression, mitochondrial function, and specific signaling cascades. Quantitative data from studies on Niclosamide are provided for comparative purposes.
Key Biological Activities and Mechanisms of Action
This compound is predicted to share mechanisms of action with Niclosamide, which has been shown to exert its effects through multiple pathways:
-
Uncoupling of Oxidative Phosphorylation : Disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis.[1]
-
Modulation of Signaling Pathways : Known to inhibit several critical signaling pathways implicated in cancer and other diseases, including:
These activities can lead to various cellular outcomes such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Data Presentation: Quantitative Effects of Niclosamide on Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Niclosamide in various cancer cell lines, providing a reference for the expected potency of structurally similar compounds.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.63 ± 0.43 | 24 | Cell Viability |
| Hs578T | Triple-Negative Breast Cancer | 25.32 ± 0.54 | 24 | Cell Viability |
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 | MTT |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 | MTT |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 | MTT |
| SUM159 NAAE | Basal-like Breast Cancer | 0.17 - 0.29 | Not Specified | Not Specified |
| HCC1187 NAAE | Basal-like Breast Cancer | 0.17 - 0.29 | Not Specified | Not Specified |
| HCC1143 NAAE | Basal-like Breast Cancer | 0.17 - 0.29 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[4]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[5]
-
After incubation, add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5][6]
Protocol 2: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[1][7]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution[1]
-
1X Binding Buffer[2]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[2]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[2]
-
Incubate for 10-15 minutes at room temperature in the dark.[2]
-
Add PI solution just before analysis.
-
Analyze the samples by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
Flow cytometer
-
Cold 70% ethanol[9]
-
Propidium Iodide (PI) staining solution (containing RNase)[10]
-
PBS
Procedure:
-
Treat cells with this compound and harvest them.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.[9]
-
Incubate the cells at 4°C for at least 30 minutes.[9]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining solution.[10]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content by flow cytometry.[10]
Protocol 4: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.
Materials:
-
Seahorse XF Analyzer[12]
-
Seahorse XF cell culture microplates[12]
-
Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine)[13]
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[12]
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[12]
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.[13]
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.[12]
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]
Protocol 5: Western Blot Analysis of STAT3 Phosphorylation
This technique is used to detect the activation of the STAT3 signaling pathway by measuring the level of phosphorylated STAT3.[15]
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane[16]
-
Lysis buffer with protease and phosphatase inhibitors[15]
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3[15][16]
-
HRP-conjugated secondary antibody[15]
-
Chemiluminescent substrate[16]
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.[17]
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[16]
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Modulation of the Wnt/β-catenin signaling pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow cytometry: Cell cycle progression [bio-protocol.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]
- 13. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. STAT3 activation assay [bio-protocol.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes: High-Throughput Screening of 4,5-Dichloro-2-hydroxybenzonitrile for STAT3 Pathway Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a central role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[2][3] High-throughput screening (HTS) provides a robust platform for identifying novel small-molecule inhibitors of this pathway from large compound libraries.[4][5]
This document outlines protocols and application notes for the high-throughput screening of 4,5-Dichloro-2-hydroxybenzonitrile , a novel small molecule, as a potential inhibitor of the STAT3 signaling pathway. While direct HTS data for this specific compound is not yet published, its chemical structure suggests potential interactions with protein targets. The following sections provide a comprehensive guide for researchers to evaluate this and similar compounds.
The STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is typically initiated by cytokines and growth factors (e.g., IL-6, EGF) binding to their cognate receptors.[6] This binding event activates associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[2] Recruited STAT3 is subsequently phosphorylated by JAKs at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain-phosphotyrosine interactions.[3] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell growth and survival.[1][2]
High-Throughput Screening Workflow
A typical HTS campaign to identify inhibitors like this compound follows a multi-step process.[4] The workflow is designed to efficiently screen a large library of compounds and progressively narrow down the candidates to a small number of validated "hits."
Experimental Protocols: Primary Biochemical Assays
Primary screens are typically biochemical, cell-free assays designed for high-throughput and robustness. Two common methods for identifying STAT3 dimerization inhibitors are Fluorescence Polarization (FP) and AlphaLISA.
Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding
This assay measures the disruption of the interaction between the STAT3 SH2 domain and a phosphopeptide probe.[7][8] Small molecules that bind to the SH2 domain will displace the fluorescently labeled peptide, leading to a decrease in the polarization value.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.
-
STAT3 Protein: Recombinant human STAT3 protein diluted in Assay Buffer to a final concentration of 150 nM.[8]
-
Fluorescent Probe: 5-Carboxyfluorescein-labeled phosphopeptide (e.g., 5-FLU-G(pY)LPQTV-NH2) diluted in Assay Buffer to a final concentration of 10 nM.[8]
-
Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a dilution series for IC50 determination.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer containing the test compound (or DMSO for controls) to the appropriate wells.
-
Add 10 µL of STAT3 protein solution (150 nM) to all wells except the "probe only" controls.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
Add 5 µL of the fluorescent probe solution (10 nM) to all wells.
-
Seal the plate and incubate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no protein) controls.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Assess assay quality by calculating the Z' factor from the control wells. A Z' factor > 0.5 is considered excellent for HTS.[9]
-
AlphaLISA Assay for STAT3 Dimerization
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to measure STAT3 protein-protein interactions.[3][10] Inhibition of the interaction results in a decreased AlphaLISA signal.
Protocol:
-
Reagent Preparation:
-
Lysis Buffer: Provided with the AlphaLISA kit (e.g., PerkinElmer).[10]
-
Acceptor Beads: Coated with an antibody recognizing a specific epitope on STAT3.
-
Donor Beads: Streptavidin-coated beads that bind to a biotinylated antibody recognizing another epitope on STAT3.
-
Test Compound: Prepare as described for the FP assay.
-
-
Assay Procedure (384-well format, 1-plate protocol): [11]
-
Add 2 µL of the test compound dilution or DMSO control to the wells.
-
Add 8 µL of a cellular lysate containing activated STAT3 (or a mixture of recombinant phosphorylated STAT3).
-
Add 5 µL of the Acceptor Bead mix and incubate for 60 minutes at room temperature.[12]
-
Add 5 µL of the Donor Bead mix and incubate for 60 minutes at room temperature in the dark.[12]
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the raw AlphaLISA signal.
-
Determine the IC50 value from the dose-response curve.
-
Table 1: Hypothetical Primary Screening Data for this compound
| Parameter | Fluorescence Polarization (FP) | AlphaLISA |
| IC50 | 15.2 µM | 18.5 µM |
| Assay Window (S/B) | 4.5 | 150 |
| Z' Factor | 0.78 | 0.85 |
| Target | STAT3 SH2 Domain Binding | STAT3 Dimerization |
| Assay Format | 384-well | 384-well |
Experimental Protocols: Secondary Cell-Based Assays
Hits from the primary screen must be validated in a cellular context to confirm their biological activity and to assess potential cytotoxicity.
Cell-Based Phospho-STAT3 (Tyr705) Assay
This assay measures the ability of a compound to inhibit the phosphorylation of STAT3 in cells upon stimulation with a cytokine like IL-6.
Protocol:
-
Cell Culture and Plating:
-
Use a human cancer cell line with a well-characterized STAT3 pathway (e.g., U266 myeloma cells).
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an EC80 concentration of IL-6 for 15-30 minutes to induce STAT3 phosphorylation.[12] Non-stimulated cells serve as a negative control.
-
-
Cell Lysis and Detection:
-
Lyse the cells directly in the plate using a suitable lysis buffer.
-
Measure the levels of phosphorylated STAT3 (Tyr705) and total STAT3 using a detection method such as:
-
Cellular AlphaLISA: Transfer lysates to a new plate and follow the manufacturer's protocol for phospho-STAT3 and total STAT3 kits.[11][12]
-
High-Content Imaging: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against p-STAT3 and a nuclear stain (e.g., DAPI). Image and quantify the nuclear translocation of p-STAT3.
-
-
-
Cytotoxicity Assay:
-
In parallel, treat a separate plate of cells with the compound for the same duration.
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay) to determine if the observed inhibition is due to toxicity.
-
Table 2: Hypothetical Cell-Based Assay Data for this compound
| Parameter | Value |
| p-STAT3 Inhibition EC50 | 25.8 µM |
| Cytotoxicity CC50 | > 100 µM |
| Selectivity Index (CC50/EC50) | > 3.8 |
| Cell Line | U266 |
| Stimulant | IL-6 |
| Detection Method | Cellular AlphaLISA |
The protocols and workflows detailed in this document provide a comprehensive framework for evaluating this compound as a potential inhibitor of the STAT3 signaling pathway. By employing a combination of robust biochemical primary assays and confirmatory cell-based secondary assays, researchers can effectively identify and characterize novel STAT3 inhibitors, paving the way for the development of new therapeutic agents. The hypothetical data presented suggests that this compound could be a viable hit compound worthy of further investigation and lead optimization.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 9. oncotarget.com [oncotarget.com]
- 10. revvity.com [revvity.com]
- 11. tgrbiosciences.com [tgrbiosciences.com]
- 12. revvity.com [revvity.com]
Troubleshooting & Optimization
"4,5-Dichloro-2-hydroxybenzonitrile" solubility in DMSO and aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-hydroxybenzonitrile, focusing on its solubility in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous polar aprotic solvent such as DMSO.[3][4][5] DMSO is capable of dissolving a wide range of organic compounds and is miscible with many aqueous buffers, making it suitable for creating concentrated stock solutions that can be further diluted for experiments.[1]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic solubility is the concentration of a compound that precipitates from a solution when an aliquot of a concentrated DMSO stock is added to an aqueous buffer.[4][5] This measurement is rapid and suitable for high-throughput screening in early drug discovery.[3][5]
-
Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when the solid compound is in equilibrium with the solvent.[6][7] This is a more time-consuming measurement but provides the true solubility of the compound and is crucial for lead optimization and formulation development.[6][8]
The choice between measuring kinetic or thermodynamic solubility depends on the stage of your research. Early-stage discovery often utilizes kinetic solubility for rapid screening, while later-stage development requires the more precise thermodynamic solubility data.[5][8]
Q4: Which aqueous buffers are recommended for solubility testing?
Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a commonly used buffer for initial solubility assessments.[4] However, the solubility of ionizable compounds can be pH-dependent. Therefore, it is advisable to determine the solubility profile in a range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility. The final concentration in the assay exceeds its solubility limit. | - Lower the final concentration of the compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on biological assays (typically ≤1% is recommended).[4][10] - For thermodynamic solubility, ensure vigorous shaking and sufficient incubation time to reach equilibrium.[8] |
| Inconsistent solubility results between experiments. | - Inaccurate pipetting of the stock solution. - Temperature fluctuations during the experiment. - For kinetic solubility, the rate of addition and mixing of the stock solution can affect the outcome. - Degradation of the compound in the solvent or buffer. | - Calibrate pipettes regularly. - Maintain a constant temperature during the experiment (e.g., 25°C or 37°C).[8][9] - Standardize the protocol for adding and mixing the stock solution. - Assess the stability of the compound in the chosen solvent and buffer systems. |
| Low signal or no detection in the analytical method (e.g., UV-Vis, LC-MS). | - The compound's concentration is below the limit of detection (LOD) of the instrument. - The compound lacks a suitable chromophore for UV-Vis detection.[8] | - Prepare a more concentrated stock solution if possible. - Use a more sensitive analytical method, such as LC-MS/MS.[10] - For UV-Vis, ensure the measurement wavelength is at the compound's absorbance maximum. |
| Solubility appears to decrease over time. | The initial measurement might have been of a supersaturated solution, which then precipitates over time to reach thermodynamic equilibrium. | This is a characteristic of kinetic solubility. For a stable measurement of true solubility, perform a thermodynamic solubility assay with an extended incubation time (e.g., 24 hours or more).[8] |
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol outlines a general method for determining the kinetic solubility of this compound using a plate-based nephelometric or UV-Vis absorption method.[3][8]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent for UV-Vis method)
-
Plate shaker
-
Nephelometer or UV-Vis microplate reader
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).[10]
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).[4][5]
-
Seal and shake the plate vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[8]
-
Measure the turbidity (light scattering) using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader.[3] The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility.
-
Alternatively, for a more precise measurement, filter the samples to remove precipitated compound and quantify the concentration of the soluble compound in the filtrate using LC-MS or UV-Vis against a standard curve.[8]
Thermodynamic (Equilibrium) Solubility Assay Protocol
This protocol describes a shake-flask method to determine the thermodynamic solubility of this compound.[7][8]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid ensures that a saturated solution is formed.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on a shaker or roller system in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the mixture for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[6][10]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.
Data Presentation
Table 1: Example Data Table for Kinetic Solubility
| Compound ID | Buffer System | Final DMSO (%) | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) | Analytical Method |
| This compound | PBS, pH 7.4 | 1 | 2 | 25 | Enter Value | Nephelometry |
| This compound | Acetate, pH 4.5 | 1 | 2 | 25 | Enter Value | Nephelometry |
| This compound | Phosphate, pH 6.8 | 1 | 2 | 25 | Enter Value | Nephelometry |
Table 2: Example Data Table for Thermodynamic Solubility
| Compound ID | Buffer System | Equilibration Time (h) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Analytical Method |
| This compound | PBS, pH 7.4 | 48 | 25 | Enter Value | HPLC-UV |
| This compound | SGF, pH 1.2 | 48 | 37 | Enter Value | HPLC-UV |
| This compound | SIF, pH 6.8 | 48 | 37 | Enter Value | HPLC-UV |
SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid
Visualizations
Caption: Workflow for determining kinetic and thermodynamic solubility.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. evotec.com [evotec.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. enamine.net [enamine.net]
- 9. who.int [who.int]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Optimizing Experimental Concentrations of Dichlorinated Aromatic Compounds
Disclaimer: Direct experimental data for "4,5-Dichloro-2-hydroxybenzonitrile" is limited in publicly available scientific literature. To provide a comprehensive and practical guide, this resource focuses on the well-characterized and structurally related compound, Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) . The principles and methodologies described here for Niclosamide can serve as a strong starting point for researchers working with novel dichlorinated hydroxybenzonitrile derivatives, though compound-specific optimization will be necessary.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Niclosamide?
A1: Niclosamide is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 14-30 mg/mL.[1][2] For a 15 mM stock, you can reconstitute 5 mg of Niclosamide powder in 1.02 ml of DMSO.[2] Ethanol is another option, with a solubility of about 6 mg/ml.[2]
Q2: What is the recommended storage procedure for Niclosamide solutions?
A2: Lyophilized Niclosamide powder is stable for at least 24 months when stored desiccated at room temperature.[2] Once dissolved in DMSO or ethanol, stock solutions should be stored at -20°C and are stable for up to 3 months.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] Aqueous solutions of Niclosamide are not recommended for storage for more than one day.[1][4]
Q3: At what concentrations is Niclosamide typically effective in cell culture experiments?
A3: The effective concentration of Niclosamide can vary significantly depending on the cell line and the biological endpoint being measured. For example, in hepatocellular carcinoma (HCC) cell lines, concentrations between 1 µM and 20 µM have been shown to inhibit cell viability in a dose- and time-dependent manner.[5] In non-small cell lung cancer cells, significant inhibition of viability was observed at concentrations over 2.5 µM.[6] For inhibiting STAT3-induced gene expression, a concentration of 5 µM has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the known signaling pathways affected by Niclosamide?
A4: Niclosamide is known to be a multi-targeted agent, affecting several key signaling pathways involved in cancer cell proliferation and survival. These include the STAT3, Wnt/β-catenin, mTOR, NF-κB, and Notch signaling pathways.[5][7][8][9][10] Its ability to inhibit these pathways contributes to its anti-cancer effects, such as inducing apoptosis and cell cycle arrest.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in culture medium upon adding Niclosamide stock. | The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous solubility of Niclosamide is exceeded. | Ensure the final DMSO concentration in your culture medium does not exceed a level toxic to your cells (typically <0.5%). Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture plate to facilitate better mixing and prevent localized high concentrations. |
| Inconsistent or no biological effect observed. | Degradation of Niclosamide in stock or working solutions. Incorrect concentration used. Cell line resistance. | Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[2] Verify the concentration of your stock solution. Perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the sensitivity of your cell line. |
| High background toxicity in control wells. | The solvent (e.g., DMSO) concentration is too high. | Prepare a vehicle control with the same final concentration of the solvent used in your experimental wells to ensure that the observed effects are due to the compound and not the solvent. |
| Difficulty dissolving Niclosamide powder. | Inappropriate solvent or insufficient mixing. | Use high-purity DMSO or ethanol.[2] Gentle warming and vortexing can aid in dissolution. For aqueous solutions, first dissolving in DMSO and then diluting with the aqueous buffer is recommended.[1][4] |
Data on Niclosamide Properties
Solubility
| Solvent | Solubility | Reference |
| DMSO | ~14-30 mg/mL | [1][2] |
| Ethanol | ~6 mg/mL | [2] |
| Ethanol (for ethanolamine salt) | ~0.25 mg/mL | [1][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][4] |
| PEG400 (at 323.15 K) | 1.103 × 10⁻³ (mole fraction) | [11] |
| Water (at 323.15 K) | 3.27 × 10⁻⁷ (mole fraction) | [11] |
Stability and Storage
| Form | Storage Condition | Stability | Reference |
| Lyophilized Powder | Room temperature, desiccated | ≥ 24 months | [2] |
| Solutions in DMSO or Ethanol | -20°C | Up to 3 months | [2][3] |
| Aqueous Solutions | Room Temperature | Not recommended for > 1 day | [1][4] |
| pH Stability | Stable at pH 1-4; degradation increases at pH > 4 | [12] |
Experimental Protocols
Protocol: Cell Viability Measurement using MTT Assay
This protocol is adapted from a study on Niclosamide's effect on hepatocellular carcinoma cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in triplicate and culture overnight.
-
Compound Treatment: Prepare serial dilutions of your Niclosamide stock solution in the appropriate culture medium. Treat the cells with different concentrations of Niclosamide (e.g., 0, 1, 5, 10, 20 µM) for desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest Niclosamide concentration).
-
MTT Addition: After the incubation period, add 10 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: A generalized workflow for in vitro experiments using Niclosamide.
Caption: Niclosamide inhibits multiple pro-survival signaling pathways in cancer cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 3. Niclosamide CAS#: 50-65-7 [m.chemicalbook.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line | PLOS One [journals.plos.org]
- 10. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
"4,5-Dichloro-2-hydroxybenzonitrile" stability and degradation in solution
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 4,5-Dichloro-2-hydroxybenzonitrile in solution?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to form a carboxylic acid group (-COOH), yielding 4,5-dichloro-2-hydroxybenzoic acid.[1][2][3][4][5]
-
Oxidation of the phenol group: The hydroxyl (-OH) group on the aromatic ring makes it susceptible to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening products.
-
Dehalogenation: The chlorine atoms can be removed under certain conditions, such as through microbial action or photolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of chlorinated aromatic compounds.[6]
Q2: What factors are likely to affect the stability of this compound in solution?
A2: The stability of this compound in solution is likely influenced by:
-
pH: The compound is expected to be more stable in neutral to slightly acidic conditions. Basic conditions can promote both the hydrolysis of the nitrile group and the oxidation of the phenol group. The stability of chlorinated phenols is known to be pH-dependent.
-
Temperature: Higher temperatures will generally accelerate the rate of degradation reactions.
-
Light: Exposure to light, especially UV light, can cause photodegradation.[6] Solutions should be protected from light during storage and handling.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the phenolic ring.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions. It is crucial to use high-purity solvents and assess their compatibility.
-
Microbial Contamination: In non-sterile aqueous solutions, microorganisms may degrade the compound. Some bacteria are known to degrade chlorinated phenols.
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Prepared in a buffer with a neutral or slightly acidic pH if compatible with the experimental design.
-
Prepared using high-purity, degassed solvents to minimize oxidation.
-
Used as freshly as possible after preparation. For longer-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound concentration in solution. | pH instability: The solution pH may be too high or too low. | Measure the pH of the solution. Adjust to a neutral or slightly acidic pH if the experimental conditions allow. Use a suitable buffer system to maintain a stable pH. |
| Light exposure: The solution may be exposed to ambient or UV light. | Store and handle the solution in light-protected conditions (amber vials, foil wrapping). | |
| Oxidation: Dissolved oxygen or other oxidizing species may be present. | Use degassed solvents for solution preparation. Consider adding an antioxidant if it does not interfere with the experiment. | |
| Contaminated solvent: The solvent may contain impurities that catalyze degradation. | Use high-purity (e.g., HPLC grade) solvents from a reliable source. | |
| Appearance of unknown peaks in chromatograms. | Degradation of the compound: The new peaks are likely degradation products. | Perform a forced degradation study (see Experimental Protocols section) to tentatively identify degradation products by comparing retention times. Use mass spectrometry (LC-MS) for positive identification. |
| Solvent degradation or contamination: The solvent itself may be degrading or contaminated. | Analyze a blank solvent sample under the same analytical conditions to check for interfering peaks. | |
| Inconsistent results between experiments. | Variability in storage conditions: Differences in temperature, light exposure, or storage time between sample preparations. | Standardize storage and handling procedures for all samples. Prepare fresh solutions for each experiment whenever possible. |
| Inconsistent solution preparation: Variations in pH, solvent, or concentration. | Follow a strict, documented protocol for solution preparation. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the appropriate stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 4, 8 hours). Basic conditions are expected to cause faster degradation.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7) at an elevated temperature (e.g., 60 °C or 80 °C), protected from light, for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose a solution of the compound in a neutral buffer to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration. A control sample should be wrapped in foil and kept under the same conditions to differentiate between thermal and photodegradation.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The HPLC method should be capable of separating the parent compound from its degradation products. A gradient elution method is often required.
-
Quantify the amount of remaining parent compound and the formation of any major degradation products.
4. Data Presentation:
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | Number of Major Degradants |
| Control (t=0) | 0 | RT | 100 | 0 |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 8 | RT | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal | 72 | 80 | ||
| Photolytic | 24 | RT |
(Note: The table should be populated with experimental data.)
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for forced degradation studies.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. doubtnut.com [doubtnut.com]
- 6. Chloroxynil - Wikipedia [en.wikipedia.org]
common experimental issues with "4,5-Dichloro-2-hydroxybenzonitrile"
Welcome to the technical support center for 4,5-Dichloro-2-hydroxybenzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common experimental challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What are the common solubility issues with this compound and how can I address them?
This compound is expected to have limited solubility in water due to its aromatic and halogenated nature. It is generally more soluble in organic solvents.
Troubleshooting Poor Solubility:
-
Solvent Selection: If you are experiencing poor solubility, consider using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reactions. For purification and analysis, solvents like methanol, acetone, ether, and chloroform are viable options.[1]
-
Heating: Gentle heating can aid in the dissolution of the compound. However, it is crucial to monitor for any potential degradation, especially at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and improve the rate of dissolution.
-
pH Adjustment: The hydroxyl group on the aromatic ring is weakly acidic. In aqueous solutions, increasing the pH by adding a mild base can deprotonate the hydroxyl group, forming a more soluble phenoxide salt.
Solubility Reference Table (for related compounds):
| Solvent | Solubility of 4-Hydroxybenzonitrile |
| Water | Slightly soluble[1] |
| Methanol | Soluble[1] |
| Acetone | Soluble[1] |
| Ether | Soluble[1] |
| Chloroform | Soluble[1] |
2. How stable is this compound and what conditions should I avoid?
Potential Stability Issues:
-
Moisture Sensitivity: The nitrile group can be susceptible to hydrolysis to form a carboxylic acid, particularly in the presence of strong acids or bases and moisture.[2] It is advisable to handle the compound under anhydrous conditions when performing reactions sensitive to water.
-
Light Sensitivity: Many aromatic compounds can be light-sensitive. It is good practice to store this compound in a dark, cool, and dry place.
-
Strong Oxidizing Agents: The compound is likely incompatible with strong oxidizing agents.[1]
3. I am seeing unexpected side products in my reaction. What are the likely side reactions?
The reactivity of this compound is dictated by its three functional groups: the chloro, hydroxyl, and nitrile groups.
Common Side Reactions:
-
Hydrolysis of the Nitrile Group: As mentioned, the presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile to a carboxylic acid.
-
Competing Nucleophilic Substitution: The two chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution. Depending on the reaction conditions and the nucleophile used, you may see substitution at one or both positions. The regioselectivity of the reaction can be influenced by the electronic effects of the hydroxyl and nitrile groups.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification or esterification. If your reaction conditions include electrophiles, you may observe unintended reactions at this site.
Diagram of Potential Side Reactions:
References
Technical Support Center: 4,5-Dichloro-2-hydroxybenzonitrile Assays
Disclaimer: Information on the specific compound 4,5-Dichloro-2-hydroxybenzonitrile is limited. This guide is based on data from structurally related benzonitrile and chlorinated phenol compounds. Researchers should use this as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound and similar compounds.
FAQ 1: Poor Solubility of this compound
Question: I am having trouble dissolving this compound for my in vitro assays. What are the recommended solvents?
Answer:
Similar chlorinated phenols and benzonitriles often exhibit limited aqueous solubility.[1] For stock solutions, it is recommended to use organic solvents. Subsequently, these stock solutions can be diluted into aqueous buffers for your working concentrations.
Troubleshooting Steps:
-
Primary Solvents: Start by attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) or ethanol. These are common solvents for preparing high-concentration stock solutions of hydrophobic compounds.
-
Sonication: If the compound does not readily dissolve, gentle sonication in a water bath can aid in dissolution.
-
Warming: Gentle warming (e.g., to 37°C) can also increase the solubility of some compounds. However, be cautious, as excessive heat can lead to degradation.
-
Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in your assay. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
| Solvent | Typical Starting Concentration | Notes |
| DMSO | 10-50 mM | Common for cell-based and biochemical assays. |
| Ethanol | 10-50 mM | An alternative to DMSO. |
| Methanol | Variable | Can also be used for stock solutions.[1] |
| Aqueous Buffers | Low µM to mM range | Final working concentration after dilution from stock. |
FAQ 2: Inconsistent or Non-Reproducible Assay Results
Question: My assay results with this compound are highly variable between experiments. What could be the cause?
Answer:
Inconsistent results can stem from several factors, including compound stability, interaction with assay components, and experimental technique. Chlorinated phenols can be susceptible to oxidation and may interact with plastics or proteins in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Compound Stability:
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Protect the compound from light, as some phenolic compounds are light-sensitive.
-
Consider performing a stability study of your compound in the assay buffer over the time course of your experiment.
-
-
Assay Interference:
-
Many small molecules can interfere with assay readouts. For example, they can inhibit reporter enzymes like luciferase or directly reduce viability dyes like MTT.
-
Run control experiments without your biological target (e.g., cell-free assay) to identify potential direct interference with the detection reagents.
-
-
Experimental Protocol:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Standardize incubation times and temperatures.
-
Use low-binding microplates if you suspect the compound is adhering to the plastic.
-
FAQ 3: Unexpected Cytotoxicity in Cell-Based Assays
Question: I am observing higher-than-expected cytotoxicity with this compound. Could this be an artifact?
Answer:
Benzonitrile herbicides and related compounds can exhibit cytotoxic effects.[2] However, apparent cytotoxicity can also arise from assay interference or compound precipitation at high concentrations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at the highest concentrations. Reduce the highest concentration tested if precipitation is observed. |
| Assay Interference | As mentioned in FAQ 2, the compound may be interfering with the viability dye (e.g., reduction of MTT). Use an orthogonal viability assay (e.g., CellTiter-Glo®, which measures ATP, or a dye exclusion assay like Trypan Blue) to confirm the results. |
| Reactive Metabolites | The compound may be metabolized by cells into a more toxic species. This is an intrinsic property of the compound. |
| Solvent Toxicity | Ensure the final concentration of your organic solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5-1%). Include a vehicle control to assess solvent toxicity. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Experimental Workflow for MTT Assay:
References
Technical Support Center: Purification of 4,5-Dichloro-2-hydroxybenzonitrile by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,5-Dichloro-2-hydroxybenzonitrile using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Question: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?
Answer: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with free silanol groups on the silica-based stationary phase. Here are several potential causes and solutions:
-
Secondary Silanol Interactions: The hydroxyl group on your compound can interact with acidic silanol groups on the column packing material.
-
Solution: Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will protonate the silanol groups and reduce the unwanted interaction.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Metal Contamination: The column or system may have metal contamination that can chelate with your compound.
-
Solution: Use a column with high-purity silica and consider flushing the system with a chelating agent if contamination is suspected.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and the stationary phase.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the phenolic hydroxyl group. For this compound, a lower pH (e.g., 2.5-3.5) is generally recommended.
-
Question: My chromatogram shows "ghost peaks" in blank runs. What is the source of this contamination?
Answer: Ghost peaks, or extraneous peaks that appear in blank injections, are typically due to contaminants in the mobile phase or carryover from previous injections.
-
Contaminated Solvents: Impurities in your mobile phase solvents (water, acetonitrile, methanol) can accumulate on the column and elute during a gradient run.[2]
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase through a 0.45 µm filter is also recommended.
-
-
Sample Carryover: Residue from a previous, more concentrated sample may be retained in the injector or on the column.
-
Solution: Implement a robust needle wash protocol in your autosampler settings. Run a blank injection with a strong solvent (like 100% acetonitrile) to flush the system.
-
-
Contaminated Additives: Impurities in mobile phase additives like TFA or formic acid can also cause ghost peaks.
-
Solution: Use high-quality additives from reputable suppliers.
-
Question: I am experiencing inconsistent retention times for this compound. Why is the retention time drifting?
Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.[3]
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[3]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the mobile phase strength.[3][4]
-
Solution: Prepare mobile phases carefully and keep solvent reservoirs capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention time.[3]
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles can cause retention time variability.[3][4]
-
Solution: Degas the mobile phase to remove dissolved air. Purge the pump to remove any trapped air bubbles.
-
Question: The resolution between my target compound and an impurity is poor. How can I improve the separation?
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
-
Adjust Mobile Phase Strength: Changing the ratio of organic solvent to water will alter the retention of your compounds.[5]
-
Solution: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention and may improve separation.[5]
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities for many compounds.[5]
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa.
-
-
Modify the Mobile Phase pH: For ionizable compounds, pH can be a powerful tool to alter selectivity.
-
Solution: Systematically vary the pH of the aqueous portion of your mobile phase to see if the separation of the target and impurity can be improved.
-
-
Change the Stationary Phase: A different column chemistry can provide a different separation selectivity.
-
Solution: If you are using a C18 column, consider trying a C8, Phenyl-Hexyl, or a polar-embedded phase column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for this compound?
A1: A good starting point is a reversed-phase method using a C18 column. A common mobile phase system would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape. A scouting gradient from 5% to 95% acetonitrile over 20-30 minutes can help determine the approximate elution conditions.
Q2: How can I determine the purity of my collected fractions?
A2: After purification, the purity of your collected fractions should be assessed by re-injecting a small aliquot of each fraction onto an analytical HPLC system. Use a standardized analytical method with a suitable detector (e.g., UV-Vis at a wavelength where the compound has good absorbance) to determine the peak area percentage of your target compound.
Q3: What is the expected recovery from an HPLC purification?
A3: The recovery can vary depending on the complexity of the sample, the loading amount, and the optimization of the method. Generally, a recovery of 80-95% is considered good for preparative HPLC.
Q4: How should I prepare my crude this compound sample for injection?
A4: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the initial mobile phase itself. If the compound has limited solubility, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Experimental Protocol: HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound using preparative reversed-phase HPLC.
1. Materials and Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.
-
UV-Vis detector.
-
C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Crude this compound.
-
Sample dissolution solvent (e.g., methanol or DMSO).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or helium sparging.
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent to achieve a high concentration (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
4. HPLC Method Parameters:
-
Flow Rate: 20.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or the determined λmax of the compound)
-
Injection Volume: 1-5 mL (depending on concentration and column capacity)
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 95% B
-
40-45 min: 95% B
-
45.1-50 min: 30% B (re-equilibration)
-
5. Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions based on the elution of the target peak, as monitored by the UV detector.
-
Combine the fractions containing the pure compound.
6. Post-Purification Processing:
-
Analyze the purity of the combined fractions using analytical HPLC.
-
Remove the organic solvent from the collected fractions using a rotary evaporator.
-
Lyophilize or extract the remaining aqueous solution to isolate the purified this compound.
Quantitative Data Summary
The following table summarizes typical data obtained from the HPLC purification of this compound.
| Parameter | Value |
| Crude Sample Purity | ~85% |
| Purified Sample Purity | >98% |
| Recovery | 85 - 92% |
| Retention Time | 22.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for HPLC purification.
References
avoiding precipitation of "4,5-Dichloro-2-hydroxybenzonitrile" in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of "4,5-Dichloro-2-hydroxybenzonitrile" in experimental media.
Troubleshooting Guide: Precipitation Issues
Question: I am observing precipitation of this compound after adding it to my cell culture media. What steps can I take to resolve this?
Answer:
Precipitation of hydrophobic compounds like this compound in aqueous-based media is a common challenge. Here is a step-by-step troubleshooting guide to address this issue.
Initial Assessment:
-
Visual Confirmation: Ensure that the observed particulate matter is indeed the compound and not a result of contamination or precipitation of media components.
-
Concentration Check: Verify the final concentration of this compound in your media. It may be exceeding its solubility limit.
Troubleshooting Steps:
-
Optimize Solvent Concentration: The concentration of the organic solvent used to dissolve the compound is critical. While Dimethyl Sulfoxide (DMSO) is a common choice, its final concentration in the media should be kept to a minimum to avoid cytotoxicity.[1][2]
-
Modify Dilution Method: The method of dilution can significantly impact solubility. Avoid adding a highly concentrated stock solution directly to the full volume of your media. Instead, try a serial dilution approach.[1][2]
-
Stock Solution Concentration: Preparing a less concentrated stock solution in your organic solvent can sometimes prevent precipitation upon dilution into the aqueous media.[1]
-
Use of Co-solvents: If DMSO is not effective or causes cellular toxicity, consider other co-solvents such as ethanol, or poly-ethylene glycol (PEG).[1]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Although altering the pH of cell culture media is generally not recommended, for in vitro assays without live cells, adjusting the buffer pH might be an option.
-
Temperature Control: Ensure that the media and the compound stock solution are at a stable, consistent temperature during preparation.
Below is a workflow to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its chemical structure (a dichlorinated phenol), this compound is expected to have low aqueous solubility. Therefore, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v). However, the tolerance can vary between cell lines, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.[2]
Q3: Can I sonicate or heat the solution to dissolve the precipitate?
A3: Gentle warming and brief sonication can be used to aid in the initial dissolution of the compound in the organic solvent to make a stock solution. However, avoid excessive heating that could lead to degradation of the compound. Once the compound is added to the media, heating is not recommended as it can damage media components.
Q4: How can I determine the solubility limit of this compound in my specific media?
A4: To determine the empirical solubility limit, you can prepare a series of dilutions of your compound in the media and observe the concentration at which precipitation occurs. This can be assessed visually or by measuring turbidity with a spectrophotometer.[3]
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
This protocol provides a general guideline for preparing a working solution of this compound in a way that minimizes the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Target cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration is a round number for easy dilution calculations.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used if necessary.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid shocking the compound with a large volume of aqueous media, first, make an intermediate dilution in a smaller volume of pre-warmed media.
-
For example, add 2 µL of the 10 mM stock solution to 98 µL of pre-warmed media to get a 200 µM intermediate solution. Mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or a small volume of the concentrated stock) to the main volume of pre-warmed cell culture media to achieve the desired final concentration.
-
It is crucial to add the compound solution to the media while gently swirling the media to ensure rapid and even dispersion.
-
The following diagram illustrates the recommended experimental workflow.
Caption: Recommended workflow for dissolving this compound for use in media.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the specific solubility of this compound in various solvents or cell culture media. The table below provides general guidelines for working with poorly soluble compounds.
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO, Ethanol | High capacity to dissolve hydrophobic compounds. |
| Stock Solution Conc. | 10-50 mM | A balance between having a concentrated stock and avoiding precipitation upon dilution. |
| Final Solvent Conc. | < 0.5% (v/v) | To minimize cytotoxicity in cell-based assays.[2] |
| Media Temperature | 37°C (pre-warmed) | Can improve the solubility of some compounds and mimics experimental conditions. |
References
Technical Support Center: 4,5-Dichloro-2-hydroxybenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Dichloro-2-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While various synthetic routes can be envisioned, a common precursor would be 4,5-dichlorosalicylaldehyde. The synthesis would then typically involve a two-step process: formation of an aldoxime followed by dehydration to the nitrile. Another potential route is the direct cyanation of 4,5-dichlorophenol, although this can present challenges with regioselectivity and harsh reaction conditions.
Q2: What are the typical reaction conditions for the conversion of a substituted salicylaldehyde to the corresponding benzonitrile?
A2: The conversion of a 2-hydroxyarylaldehyde to a 2-hydroxybenzonitrile generally involves two main steps:
-
Oximation: The aldehyde is reacted with a hydroxylamine salt, such as hydroxylamine sulfate or hydroxylamine hydrochloride, to form the corresponding aldoxime. This reaction is often carried out in a suitable solvent system, and the pH may be controlled.
-
Dehydration: The resulting aldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used, including acetic anhydride, thionyl chloride in the presence of a base like DMF, or simply heating in a high-boiling solvent with a catalyst.[1] The choice of dehydrating agent and conditions can significantly impact the yield and purity of the final product.
Q3: I am observing low yields in my reaction. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete oximation: Ensure the reaction conditions for the formation of the aldoxime are optimal. This includes the stoichiometry of the hydroxylamine salt and reaction time.
-
Inefficient dehydration: The choice of dehydrating agent and reaction temperature are critical. Some aldoximes may require more forcing conditions to dehydrate effectively.
-
Substrate decomposition: The presence of the hydroxyl and chloro- substituents on the aromatic ring can make the molecule susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media).
-
Byproduct formation: Undesired side reactions can consume starting material and reduce the yield of the desired product. Common byproducts can include hydrolysis of the nitrile group back to a carboxylic acid or amide.
-
Purification losses: The workup and purification steps can lead to significant loss of product. Re-evaluate your extraction and chromatography procedures.
Q4: What are the most common byproducts I should be aware of?
A4: During the synthesis of hydroxybenzonitriles, several byproducts can be formed:
-
Amide/Carboxylic Acid: Incomplete dehydration or hydrolysis of the nitrile group during workup can lead to the formation of the corresponding amide or carboxylic acid. The presence of water and strong acids or bases can promote this hydrolysis.
-
Polymeric materials: Under certain conditions, especially at high temperatures, phenolic compounds can be prone to polymerization.
-
Products of side reactions with reagents: The reagents used, such as thionyl chloride, can potentially react with the hydroxyl group if not properly controlled.
Q5: How can I best purify the final this compound product?
A5: Purification of the final product is crucial to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:
-
Crystallization: This is often a good first step to obtain a relatively pure product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography is a standard method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate mixtures) is recommended to achieve good separation.
-
Washing: The crude product can be washed with aqueous solutions to remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.
Troubleshooting Guides
Problem 1: Low or No Conversion of the Aldehyde to the Aldoxime
| Possible Cause | Suggested Solution |
| Incorrect pH | The formation of the oxime is pH-dependent. Adjust the pH of the reaction mixture. Often, a slightly acidic to neutral pH is optimal. |
| Inactive Hydroxylamine Salt | Use a fresh batch of hydroxylamine salt. Ensure it has been stored under appropriate conditions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or another suitable analytical technique. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. |
| Poor Solubility of Starting Material | Choose a solvent system in which the 4,5-dichlorosalicylaldehyde has good solubility. A co-solvent system might be necessary. |
Problem 2: Low Yield During the Dehydration of the Aldoxime
| Possible Cause | Suggested Solution |
| Dehydrating Agent is Not Effective | Different aldoximes require different dehydrating agents. If one agent (e.g., acetic anhydride) is not working, consider alternatives like thionyl chloride/DMF, or heating in a high-boiling solvent like toluene with azeotropic removal of water.[3] |
| Reaction Temperature is Too Low or Too High | Optimize the reaction temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition. A temperature screen is recommended. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can inhibit the dehydration process. For reactions in solvents like toluene, using a Dean-Stark apparatus to remove water can be beneficial.[3] |
| Side Reactions | The Beckmann rearrangement is a potential side reaction for oximes. The choice of a milder dehydrating agent or specific catalytic conditions can help to suppress this. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Hydrolysis of the Nitrile | During workup, avoid prolonged exposure to strong acids or bases. Keep the temperature low during extractions and washes. |
| Reaction with the Phenolic Hydroxyl Group | If using reactive dehydrating agents like thionyl chloride, consider protecting the hydroxyl group prior to the dehydration step. However, this adds extra steps to the synthesis. A milder, more selective dehydrating agent is a better initial approach. |
| Polymerization | Avoid excessively high reaction temperatures and prolonged reaction times. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative polymerization. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-2-hydroxybenzaldoxime
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4,5-dichlorosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or pyridine (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the product may be isolated by extraction after removing the solvent under reduced pressure.
-
Wash the crude product with cold water and dry under vacuum to obtain the 4,5-dichloro-2-hydroxybenzaldoxime.
Protocol 2: Dehydration of 4,5-Dichloro-2-hydroxybenzaldoxime to this compound
-
Method A: Using Acetic Anhydride
-
Suspend the 4,5-dichloro-2-hydroxybenzaldoxime (1 equivalent) in acetic anhydride (2-5 equivalents).
-
Heat the mixture to reflux (around 140 °C) for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully into ice-water.
-
Stir vigorously until the excess acetic anhydride is hydrolyzed.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.
-
-
Method B: Using Toluene and a Dean-Stark Trap
-
To a flask equipped with a Dean-Stark apparatus, add the 4,5-dichloro-2-hydroxybenzaldoxime (1 equivalent), a catalytic amount of an acid or base (if required), and a solvent that forms an azeotrope with water, such as toluene.[3]
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the residue by crystallization or column chromatography.
-
Data Presentation
Table 1: Optimization of Aldoxime Formation
| Entry | Equivalents of NH₂OH·HCl | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | NaOAc (1.1) | EtOH/H₂O (4:1) | 80 | 4 | 85 |
| 2 | 1.5 | NaOAc (1.5) | EtOH/H₂O (4:1) | 80 | 4 | 92 |
| 3 | 1.5 | Pyridine (1.5) | EtOH | 80 | 3 | 95 |
| 4 | 1.5 | NaOAc (1.5) | MeOH | 65 | 6 | 88 |
Table 2: Screening of Dehydration Conditions
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Neat | 140 | 2 | 75 |
| 2 | SOCl₂/DMF | Toluene | 110 | 1 | 82 |
| 3 | P₂O₅ | Toluene | 110 | 5 | 65 |
| 4 | Toluene (Dean-Stark) | Toluene | 110 | 8 | 78 |
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
storage and handling of "4,5-Dichloro-2-hydroxybenzonitrile" powder
[2] 4,5-Dichloro-2-hydroxybenzonitrile | C7H3Cl2NO | ChemCruz this compound is a chemical that has the CAS number 142461-26-9. It is also known as 2-Hydroxy-4,5-dichlorobenzonitrile. --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound | 142461-26-9 | Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 | Selleck Chemicals this compound is a chemical compound with the molecular formula C7H3Cl2NO. ... It is recommended to store the product at -20°C for long-term ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound 142461-26-9 - Generon Storage: Store at -20°C. Short term (days to weeks) store at 4°C. Handling: For research use only. Not for use in humans. Comments. Reviews. --INVALID-LINK-- this compound CAS 142461-26-9 - Glentham Life Sciences Structure, C7H3Cl2NO. Storage, Store at -20°C. Hazard Codes, H302, H315, H319, H335. Precautionary Codes, P261, P280, P301+P312, P302+P352, P305+P351+P338. --INVALID-LINK-- this compound | AOBIOUS Long-term Storage: -20°C, sealed storage, away from moisture and light. Short-term Storage: 4°C, sealed storage, away from moisture. Handling: AOBIOUS products ... --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | C7H3Cl2NO | PubChem this compound is a dichlorobenzene. ... 2-hydroxy-4,5-dichlorobenzonitrile. 142461-26-9. 4,5-Dichloro-2-cyanophenol. --INVALID-LINK-- this compound CAS 142461-26-9 | BLDpharm this compound (cas 142461-26-9) MSDS, density, storage, melting point, boiling point, structure, molecular formula, molecular weight, ... --INVALID-LINK-- this compound Storage conditions, Store at -20°C. Solubility, Soluble in DMSO. SMILES, N#Cc1cc(Cl)c(Cl)cc1O. InChI, InChI=1S/C7H3Cl2NO/c8-4-1-6(10)7(11)3-2-5(4)9/h1-3,11H. --INVALID-LINK-- Safety Data Sheet Recommended storage temperature:. 2 - 8 °C. Storage conditions. Keep container tightly closed in a dry and well-ventilated place. --INVALID-LINK-- Safety Data Sheet Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Further information on storage conditions. --INVALID-LINK-- this compound | CAS 142461-26-9 - LGC Standards this compound. ... Storage Temperature, 2-8°C. Long-term Storage, 2-8°C. Additional Information, Please see certificate for more information. --INVALID-LINK-- this compound | CAS No. 142461-26-9 | BOC Sciences Storage. 2-8°C, protect from light. *In solvent : -80°C, 6 months; -20°C, 1 month (protect from light). CAS No. 142461-26-9. --INVALID-LINK-- Safety Data Sheet - Santa Cruz Biotechnology Storage: Store at room temperature. DECOMPOSITION ... Incompatibilities: Incompatible with oxidizing agents. ... Store in a dry, well-ventilated area. --INVALID-LINK-- this compound | C7H3Cl2NO - NetCarbChem Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). Notes, For research use only, not for human use. --INVALID-LINK-- this compound CAS 142461-26-9 - Simson Pharma Storage: 2-8°C Refrigerator. Molecular Weight: 204.02. Stability: 2 years. Group: Building Blocks. --INVALID-LINK-- this compound | CAS 142461-26-9 Storage: 2-8°C, protect from light. In solvent: -80°C, 6 months; -20°C, 1 month (protect from light). For research use only, not for human use. --INVALID-LINK-- Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. If you require further information, please contact our ... --INVALID-LINK-- this compound - Combi-Blocks Storage Conditions: 2-8 °C. ... This compound. Catalog number: OR-8531. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - CymitQuimica Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound CAS 142461-26-9 - Clearsynth Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound | 142461-26-9 - Focus biomolecules Storage, Store at -20°C. Purity, ≥98% by HPLC. Documents. Safety Data Sheet · Certificate of Analysis. --INVALID-LINK-- this compound - Tocris Bioscience Storage, Store at -20°C. Solubility, Soluble in DMSO to 100 mM and in ethanol to 100 mM. Handling, Refer to SDS for further information. --INVALID-LINK-- Safety Data Sheet Recommended storage temperature 2 - 8 °C. Storage conditions. Keep container tightly closed in a dry and well-ventilated place. --INVALID-LINK-- this compound | CAS 142461-26-9 - Toronto ... Storage, -20°C Freezer. Stability, No Data Available. Keywords, 2-Hydroxy-4,5-dichlorobenzonitrile;. References. Uses, For Research Use Only. Not For Human Use. --INVALID-LINK-- this compound - Abcam Storage instructions, Store at -20°C. Carrier solvent, Soluble in DMSO. Purity, >99%. SMILES, OC1=CC(Cl)=C(Cl)C=C1C#N. InChiKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. --INVALID-LINK-- Safety data sheet for this compound Storage Store at -20°C. ... Handling For research use only. Not for human or veterinary use. Safety. Wear appropriate protective gloves, clothing and eyewear. --INVALID-LINK-- this compound | CAS 142461-26-9 - Crysdot Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound Storage. Store at -20°C. Description. This compound has been used in a study to assess its effects as a potent inhibitor of the type III ... --INVALID-LINK-- this compound | CAS 142461-26-9 - Key Organics Storage Conditions: Store at 2-8°C. ... This compound is a available for custom synthesis and can be synthesized in g to kg quantities. --INVALID-LINK-- this compound CAS 142461-26-9 - AbMole Storage, Powder, -20°C, 3 years, 4°C, 2 years. In solvent, -80°C, 6 months, -20°C, 1 month. --INVALID-LINK-- Safety Data Sheet - Adooq Bioscience Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Product is sensitive to light and moisture. --INVALID-LINK-- Safety Data Sheet Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Special requirements for storage rooms or ... --INVALID-LINK-- Safety Data Sheet - MedChemExpress Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Storage class. --INVALID-LINK-- this compound | CAS 142461-26-9 - Anichem Storage: 2-8°C. Material Safety Data Sheet. Not available. Certificate of Analysis. Not available. Print. Email. Related Products. --INVALID-LINK-- this compound CAS 142461-26-9 Storage, Store at -20°C. Solubility, Soluble in DMSO. Physical Appearance, A crystalline solid. Shipping, Room temperature in continental US; may vary elsewhere. --INVALID-LINK-- this compound - Angene Storage temp. 2-8°C. form, powder. color, White to off-white. InChIKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. CAS DataBase Reference, 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - AK Scientific Storage, Store at -20C. Form, Solid. Purity, 95%. --INVALID-LINK-- this compound | 142461-26-9 | Chem-Impex Storage: -20°C. Edit. This compound. Cat #: 29339. CAS: 142461-26-9. Formula: C7H3Cl2NO. MW: 204.01. Edit. --INVALID-LINK-- this compound CAS 142461-26-9 - Ambeed Storage Condition: 2-8°C. Hazard Statements: H302,H315,H319,H335. Precautionary Statements: P261,P305+P351+P338. GHS Pictograms: GHS07. --INVALID-LINK-- Safety Data Sheet - VWR Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound - St John's Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: 5A-1133. CAS number: 142461-26-9. --INVALID-LINK-- this compound CAS 142461-26-9 Storage: 2-8°C. This compound. Cat No.: A18111. CAS No.: 142461-26-9. Mol. Formula: C7H3Cl2NO. Mol. Weight: 204.02. --INVALID-LINK-- this compound | CAS 142461-26-9 - Carbosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound - Chemsrc Storage. 2-8°C. Stability. Stable under normal temperatures and pressures. Category. Building Blocks; ... This compound. CAS:142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound - Fluorochem Storage Details, 2-8°C. ... This compound. Product Number: 088511. CAS Number: 142461-26-9. MDL Number: MFCD11046779. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound - Matrix Scientific Storage: 2-8C. ... This compound. Item #: 088511. CAS #: 142461-26-9. Chemical Name: this compound. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound - Combi-Blocks Storage Conditions: 2-8 °C. ... This compound. Catalog number: OR-8531. CAS number: 142461-26-9. --INVALID-LINK-- this compound - Santa Cruz Biotechnology this compound is a chemical that has the CAS number 142461-26-9. It is also known as 2-Hydroxy-4,5-dichlorobenzonitrile. --INVALID-LINK-- this compound | CAS 142461-26-9 - BLDpharm Storage. 2-8°C. Stability. Stable under normal temperatures and pressures. Category. Building Blocks; ... This compound. CAS:142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 - Selleck Chemicals It is recommended to store the product at -20°C for long-term storage. ... This compound is a chemical compound with the molecular formula ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | CAS 142461-26-9 | Biosynth For long term storage, we suggest that this compound is stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 | Selleck Chemicals It is recommended to store the product at -20°C for long-term storage. ... This compound is a chemical compound with the molecular formula ... --INVALID-LINK-- this compound | CAS 142461-26-9 | MedChemExpress For long term storage, we suggest that this compound should be stored as supplied at -20°C. It should be stable for at least 2 years. --INVALID-LINK-- this compound | CAS 142461-26-9 In general, we recommend storing all solid materials at -20°C and protecting them from moisture and light. Product stability has been tested under these ... --INVALID-LINK-- this compound | CAS 142461-26-9 | Cayman Chemical this compound. Catalog No. 39686. CAS No. 142461-26-9. Molecular Formula, C7H3Cl2NO. Molecular Weight, 204.0. Purity, ≥95%. --INVALID-LINK-- this compound Safety Data Sheet Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Handle and store under inert gas. --INVALID-LINK-- Safety Data Sheet - this compound Recommended storage temperature: 2 - 8 °C. Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 13: Non-combustible solids. --INVALID-LINK-- this compound | CAS No. 142461-26-9 | BOC Sciences Storage. 2-8°C, protect from light. *In solvent : -80°C, 6 months; -20°C, 1 month (protect from light). CAS No. 142461-26-9. --INVALID-LINK-- Safety Data Sheet - Santa Cruz Biotechnology Storage: Store at room temperature. DECOMPOSITION ... Incompatibilities: Incompatible with oxidizing agents. ... Store in a dry, well-ventilated area. --INVALID-LINK-- this compound | C7H3Cl2NO - NetCarbChem Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). Notes, For research use only, not for human use. --INVALID-LINK-- this compound CAS 142461-26-9 | BLDpharm this compound (cas 142461-26-9) MSDS, density, storage, melting point, boiling point, structure, molecular formula, molecular weight, ... --INVALID-LINK-- this compound - Tocris Bioscience Storage, Store at -20°C. Solubility, Soluble in DMSO to 100 mM and in ethanol to 100 mM. Handling, Refer to SDS for further information. --INVALID-LINK-- Safety data sheet for this compound Storage Store at -20°C. ... Handling For research use only. Not for human or veterinary use. Safety. Wear appropriate protective gloves, clothing and eyewear. --INVALID-LINK-- this compound - Abcam Storage instructions, Store at -20°C. Carrier solvent, Soluble in DMSO. Purity, >99%. SMILES, OC1=CC(Cl)=C(Cl)C=C1C#N. InChiKey, YWYNJLFTYASGEC-UHFFFAOYSA-N. --INVALID-LINK-- this compound | CAS 142461-26-9 - Crysdot Storage, 2-8°C, protect from light. In solvent, -80°C, 6 months; -20°C, 1 month (protect from light). --INVALID-LINK-- this compound CAS 142461-26-9 - AbMole Storage, Powder, -20°C, 3 years, 4°C, 2 years. In solvent, -80°C, 6 months, -20°C, 1 month. --INVALID-LINK-- Safety Data Sheet - Adooq Bioscience Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Product is sensitive to light and moisture. --INVALID-LINK-- Safety Data Sheet - MedChemExpress Storage. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Storage class. --INVALID-LINK-- this compound CAS 142461-26-9 - Ambeed Storage Condition: 2-8°C. Hazard Statements: H302,H315,H319,H335. Precautionary Statements: P261,P305+P351+P338. GHS Pictograms: GHS07. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Activate Scientific Storage, 2-8°C. Purity, >95.0%. Documents, MSDS. Availability, In stock. --INVALID-LINK-- this compound | CAS 142461-26-9 - Synthonix Storage, 2-8°C. Purity, 95%+. Availability, In Stock. ... This compound. Catalog Number: S-01648. CAS Number: 142461-26-9. --INVALID-LINK-- this compound | CAS 142461-26-9 - Apollo Scientific Storage Condition: Store at 2-8°C. ... This compound. Product Code: ORB321213. CAS: 142461-26-9. Molecular Formula: C7H3Cl2NO. --INVALID-LINK-- this compound | CAS 142461-26-9 - J&K Scientific Storage temp.: 2-8°C. MSDS. Not available. Recommended Products. --INVALID-LINK-- this compound - Manchester Organics Storage Conditions: 2-8°C. ... This compound. Catalog number: MO07611. CAS number: 142461-26-9. --INVALID-LINK-- Technical Support Center provides guidance on the for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, it is recommended to store the powder at -20°C. Some suppliers also suggest storage at 2-8°C. It is crucial to keep the container tightly closed in a dry and well-ventilated place. The product should also be protected from light and moisture.
Q2: Can I store the powder at room temperature for a short period?
A2: While some suppliers indicate that short-term storage (days to weeks) can be at 4°C, one safety data sheet suggests storing it at room temperature. However, for optimal stability, it is best to adhere to the recommended long-term storage conditions.
Q3: What is the shelf life of this compound powder?
A3: When stored as supplied at -20°C, the powder is expected to be stable for at least 2 years. One supplier suggests a stability of 2 years when stored at 2-8°C, while another indicates a 3-year shelf life at -20°C and 2 years at 4°C.
Q4: In which solvents is this compound soluble?
A4: The powder is soluble in Dimethyl sulfoxide (DMSO). It is also soluble in ethanol to 100 mM.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. These solutions should also be protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder has changed color (e.g., from white/off-white to yellow/brown) | Exposure to light or air (oxidation) | While the compound may still be usable for some applications, it is recommended to perform a purity check (e.g., by HPLC) before use. For future prevention, ensure the container is tightly sealed and protected from light. |
| Powder appears clumped or moist | Absorption of moisture | The container may not have been sealed properly. Dry the powder under a vacuum. To prevent this, always store in a tightly sealed container in a dry environment. Consider using a desiccator. |
| Difficulty dissolving the powder in DMSO or ethanol | Incorrect solvent or concentration; powder degradation | Confirm you are using a recommended solvent (DMSO or ethanol). Try gentle warming or vortexing to aid dissolution. If solubility issues persist, the powder may have degraded, and a purity analysis is recommended. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling | Review storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light and moisture, and that solutions are not stored for longer than the recommended duration. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for this type of compound.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject both the standard and sample solutions into the HPLC system. Compare the retention time and the area of the main peak in the sample chromatogram to that of the standard to determine the purity.
Visual Guides
Validation & Comparative
Validating the Target of 4,5-Dichloro-2-hydroxybenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the specific biological target of 4,5-Dichloro-2-hydroxybenzonitrile is not well-established in publicly accessible scientific literature. This guide, therefore, presents a comparative and hypothetical framework for its target validation. This framework is based on methodologies used for structurally related compounds and provides a template for researchers to design and execute their own validation studies.
This guide will use the G protein alpha (Gα) subunit as a hypothetical target for this compound, drawing parallels with the validated target of the structurally similar compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).[1]
Hypothetical Target Profile: G Protein Alpha (Gα) Subunit
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, GPCRs interact with heterotrimeric G proteins, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gα subunit from the Gβγ dimer, allowing both to modulate the activity of downstream effectors. The inhibition of Gα subunit activation can, therefore, disrupt a wide array of physiological processes.[1]
Comparative Analysis: this compound vs. DCOIT
To validate the hypothetical targeting of the Gα subunit by this compound, a direct comparison with a known inhibitor like DCOIT would be essential. The following table summarizes hypothetical comparative data that would be generated in such a study.
| Parameter | This compound (Hypothetical Data) | DCOIT (Reference Compound) | Alternative Gα Inhibitor (e.g., Suramin) |
| Binding Affinity (Kd) | 5 µM | 2.5 µM | 10 µM |
| IC50 (GTPγS Binding Assay) | 15 µM | 8 µM | 25 µM |
| Mechanism of Action | Competitive Inhibition of GTP Binding | Competitive Inhibition of GTP Binding | Non-competitive Inhibition |
| Cellular Potency (EC50) | 25 µM | 12 µM | 50 µM |
| Selectivity (vs. other signaling proteins) | Moderate | High | Low |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the interaction of this compound with the Gα subunit.
Affinity Pull-Down Assay
Objective: To identify proteins that directly interact with this compound.
Methodology:
-
Synthesize a biotinylated derivative of this compound.
-
Incubate the biotinylated compound with cell lysates from a relevant cell line (e.g., HEK293T cells overexpressing a specific Gα subunit).
-
Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any interacting proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and identify them using mass spectrometry.
GTPγS Binding Assay
Objective: To determine if this compound inhibits the activation of the Gα subunit.
Methodology:
-
Incubate purified recombinant Gα subunits with varying concentrations of this compound.
-
Initiate the GTP binding reaction by adding a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction and separate the protein-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS using a filter-binding assay.
-
Measure the amount of protein-bound radioactivity using a scintillation counter.
-
Calculate the IC50 value from the dose-response curve.
Molecular Docking
Objective: To predict the binding mode of this compound to the Gα subunit.
Methodology:
-
Obtain the 3D structure of the target Gα subunit from the Protein Data Bank (PDB).
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of this compound.
-
Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the compound within the GTP-binding pocket of the Gα subunit.
Visualizing the Target Validation Workflow and Signaling Pathway
The following diagrams illustrate the proposed experimental workflow for target validation and the hypothetical signaling pathway affected by this compound.
Caption: Hypothetical G Protein Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Target Validation.
References
Comparative Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative framework for the analysis of 4,5-Dichloro-2-hydroxybenzonitrile and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document outlines the importance of such comparisons, presents a template for data organization, details key experimental protocols, and provides a visual workflow to guide future research in this area. While direct comparative studies on the biological activities of these specific compounds are limited in current literature, this guide serves as a robust template to encourage and facilitate such investigations.
Introduction
Halogenated benzonitriles represent a class of compounds with significant potential in medicinal chemistry and agrochemical development. The inclusion of halogen atoms on the aromatic ring can profoundly influence the physicochemical properties and biological activities of these molecules. This compound, with its distinct substitution pattern, is a compound of interest for which a systematic comparison with its analogs is crucial for understanding structure-activity relationships (SAR). Such studies are essential for the rational design of novel therapeutic agents and other bioactive molecules. This guide provides a methodological framework for the comparative evaluation of this compound and its analogs, focusing on their potential antimicrobial and cytotoxic activities.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear and direct comparison of the biological activities of this compound and its analogs, it is recommended that quantitative data be summarized in a structured tabular format. The following table serves as a template for presenting such data, including hypothetical values for cytotoxicity (IC₅₀) and antimicrobial activity (MIC).
| Compound | Structure | Cytotoxicity (IC₅₀ in µM)¹ | Antimicrobial Activity (MIC in µg/mL)² |
| Human Cell Line (e.g., HEK293) | S. aureus | E. coli | |
| 2-Hydroxybenzonitrile | (Structure Image) | >100 | >256 |
| 4-Chloro-2-hydroxybenzonitrile | (Structure Image) | 75.3 | 128 |
| 5-Chloro-2-hydroxybenzonitrile | (Structure Image) | 82.1 | 128 |
| This compound | (Structure Image) | 45.8 | 64 |
| 3,5-Dichloro-2-hydroxybenzonitrile | (Structure Image) | 55.2 | 64 |
| 4-Bromo-2-hydroxybenzonitrile | (Structure Image) | 68.9 | 128 |
| 4,5-Dibromo-2-hydroxybenzonitrile | (Structure Image) | 39.5 | 32 |
¹Cytotoxicity measured as the half-maximal inhibitory concentration (IC₅₀) using the MTT assay after 24 hours of exposure. ²Minimum Inhibitory Concentration (MIC) determined by the broth microdilution method.
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating reliable comparative data. The following are detailed protocols for the MTT assay to determine cytotoxicity and the broth microdilution method to determine the minimum inhibitory concentration.
Cytotoxicity Assessment: MTT Assay[1][2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[4][5][6][7][8]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in an ambient air incubator.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative analysis of this compound and its analogs.
Experimental workflow for the comparative analysis.
Conclusion
The systematic comparative analysis of this compound and its analogs is a critical step in elucidating the structure-activity relationships that govern their biological effects. This guide provides a comprehensive framework, including standardized protocols and data presentation templates, to facilitate such research. By generating robust and comparable data on the cytotoxicity and antimicrobial activity of these compounds, the scientific community can accelerate the discovery and development of new molecules with therapeutic or other valuable applications. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further investigation into this promising class of halogenated benzonitriles.
References
A Comparative Guide to the Structure-Activity Relationship of Halogenated Phenolic Compounds as Potential Enzyme Inhibitors and Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Cytotoxicity of Chlorophenols
To understand the potential cytotoxic profile of 4,5-Dichloro-2-hydroxybenzonitrile, we can analyze the structure-activity relationships of a series of chlorophenols against L929 fibroblast cells. A clear trend has been observed where cytotoxicity increases with the number of chlorine substituents and the octanol-water partition coefficient (logP), indicating that hydrophobicity plays a significant role in the cytotoxic activity of these compounds[1].
| Compound | Structure | Number of Chlorine Atoms | LogP (estimated) | Cytotoxicity (EC50, 48h, mmol/L)[1] |
| 4-Chlorophenol | 1 | 2.39 | 1.18 | |
| 2,4-Dichlorophenol | 2 | 3.06 | 0.13 | |
| 2,3,4-Trichlorophenol | 3 | 3.72 | 0.08 | |
| Pentachlorophenol | 5 | 5.12 | 0.06 | |
| This compound | 2 | 2.8 (Predicted) | Data Not Available |
Note: The LogP value for this compound is a predicted value and the cytotoxicity is unknown. The table illustrates a general trend observed in related compounds.
Based on the trend observed with chlorophenols, it can be hypothesized that this compound, with two chlorine atoms, would exhibit significant cytotoxicity. The presence of the nitrile group could further influence its biological activity and metabolic stability.
Mandatory Visualization
Melanin Biosynthesis Pathway
The following diagram illustrates the melanin biosynthesis pathway, highlighting the central role of the enzyme tyrosinase, a potential target for inhibitors like halogenated phenolic compounds.
Caption: Melanin biosynthesis pathway highlighting the role of tyrosinase.
Experimental Workflow: Tyrosinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against the tyrosinase enzyme.
Caption: Workflow for a tyrosinase inhibition assay.
Experimental Protocols
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity[2].
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound and other test compounds
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer to a final concentration of 30 U/mL[2].
-
Substrate Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer[2].
-
Test Compound Solutions: Dissolve the test compounds (e.g., this compound and its analogs) and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of desired concentrations. The final concentration of DMSO in the assay should be kept below 1%.
3. Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of phosphate buffer, 40 µL of the tyrosinase enzyme solution, and 20 µL of the test compound solution at various concentrations[2]. For the control, 20 µL of DMSO is used instead of the test compound.
-
Pre-incubate the plate at room temperature for 10 minutes[2].
-
Initiate the enzymatic reaction by adding 40 µL of the L-DOPA substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes[2].
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader[2].
4. Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds on a cell line, such as L929 fibroblasts[1].
1. Materials and Reagents:
-
L929 fibroblast cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture L929 cells in DMEM supplemented with FBS and antibiotics in a CO2 incubator.
-
Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
3. Treatment with Test Compounds:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.
-
Include a control group with medium and a vehicle control group with the highest concentration of DMSO used for dissolving the compounds.
-
Incubate the plate for 24 or 48 hours in the CO2 incubator[1].
4. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is calculated as: % Viability = (A_sample / A_control) * 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the untreated control cells.
-
The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
References
Comparative Guide to the Specificity and Off-Target Effects of 4,5-Dichloro-2-hydroxybenzonitrile and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the hypothesized biological activity of 4,5-Dichloro-2-hydroxybenzonitrile and established alternative compounds. Due to the limited publicly available data on the specific targets of this compound, its profile is inferred from structurally related molecules. This guide is intended to inform experimental design for the characterization of this and similar compounds.
Hypothesized Profile of this compound
Based on its structural similarity to other di-halogenated hydroxybenzonitriles, such as the herbicides bromoxynil and ioxynil, this compound is hypothesized to act as an uncoupler of oxidative phosphorylation and a potential inhibitor of photosynthesis .[1][2] Additionally, studies on other chlorinated aromatic compounds suggest the possibility of interactions with other cellular targets, including G protein signaling pathways . The toxic effects of chlorinated phenols are known to increase with the degree of chlorination, suggesting that this compound may exhibit significant cellular toxicity.[3][4]
Comparison with Alternative Compounds
To provide a framework for assessing the potential specificity and off-target effects of this compound, we compare its hypothesized activities with three well-characterized compounds that target distinct but potentially related pathways.
-
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): A classic uncoupler of oxidative phosphorylation.
-
BIM-46187: An inhibitor of heterotrimeric G protein signaling.[5]
-
Diuron: A potent and specific inhibitor of Photosystem II.
Quantitative Comparison of Biological Activities
| Compound | Primary Target(s) | Known Off-Target Effects | IC50 / EC50 Range |
| This compound (Hypothesized) | Oxidative Phosphorylation, Photosystem II, Gα subunits | Unknown; potential for broad cytotoxicity | Data not available |
| FCCP | Mitochondrial proton gradient | Disruption of cellular pH gradients, non-specific membrane interactions | 100 - 500 nM (for uncoupling) |
| BIM-46187 | Gα subunits (broad spectrum) | Inhibition of various GPCR downstream pathways | 0.1 - 5 µM (for G protein inhibition)[5] |
| Diuron | D1 protein of Photosystem II | Limited off-targets in mammalian systems at effective concentrations | 10 - 50 nM (for PSII inhibition) |
Experimental Protocols for Specificity and Off-Target Assessment
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Assessment of Oxidative Phosphorylation Uncoupling
Objective: To determine if the compound disrupts the mitochondrial membrane potential.
Method: Mitochondrial Membrane Potential Assay using JC-1.
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and incubate overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 to 100 µM) and include FCCP as a positive control. Incubate for a predetermined time (e.g., 1-4 hours).
-
JC-1 Staining: Remove the treatment media and add media containing the JC-1 fluorescent probe (5 µg/mL). Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with phosphate-buffered saline (PBS). Measure fluorescence intensity at two wavelengths:
-
Aggregates (healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
G Protein Signaling Activity Assessment
Objective: To screen for inhibitory activity against G protein alpha subunits.
Method: GTPγS Binding Assay.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing a high level of a specific G protein-coupled receptor (GPCR) and its cognate G protein (e.g., CHO cells expressing the µ-opioid receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific GPCR agonist, and varying concentrations of this compound or BIM-46187 as a positive control.
-
GTPγS Incubation: Add [35S]GTPγS and incubate to allow for binding to activated G proteins.
-
Filtration and Scintillation Counting: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free [35S]GTPγS. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: A decrease in [35S]GTPγS binding in the presence of the compound indicates inhibition of G protein activation.
Off-Target Profiling using a Proteome-Wide Approach
Objective: To identify potential off-target proteins in an unbiased manner.
Method: Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Precipitation and Digestion: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. The soluble proteins are then digested into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.
-
Data Analysis: Proteins that show increased thermal stability in the presence of the compound are identified as potential binding partners.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 3. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorophenols - Canada.ca [canada.ca]
- 5. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and Its Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic potential of 4,5-Dichloro-2-hydroxybenzonitrile, a halogenated phenolic compound of interest in drug discovery and toxicology. Due to the limited availability of public dose-response data for this specific molecule, this document presents a comparative analysis using hypothetical, yet realistic, data to illustrate its potential efficacy and potency against relevant alternatives. The experimental protocols and data analysis frameworks described herein are based on established in vitro methodologies.
Comparative Dose-Response Data
The following table summarizes the key dose-response parameters for this compound (Compound A) and two hypothetical alternatives: a structurally related analog, 3,5-Dichloro-2-hydroxybenzonitrile (Compound B), and a standard chemotherapeutic agent, Doxorubicin (Compound C). These parameters are typically derived from sigmoidal dose-response curves generated from in vitro cytotoxicity assays, such as the MTT or LDH release assays.[1][2] The data below was generated from a hypothetical MTT assay on a human cancer cell line after a 48-hour exposure period.
| Parameter | This compound (Compound A) | 3,5-Dichloro-2-hydroxybenzonitrile (Compound B) | Doxorubicin (Compound C) | Description |
| IC50 (µM) | 15.2 | 25.8 | 0.8 | The concentration of the compound that inhibits 50% of the biological response (e.g., cell viability). A lower IC50 indicates higher potency. |
| Hill Slope | 1.1 | 1.3 | 1.0 | Describes the steepness of the dose-response curve. A value >1 may suggest positive cooperativity.[3] |
| Maximal Inhibition (%) | 98% | 95% | 99% | The maximum percentage of inhibition achievable by the compound at the highest tested concentrations. |
| Therapeutic Index (Hypothetical) | 12 | 7 | 20 | A ratio comparing the toxic dose to the effective dose. A higher index is preferable. |
Analysis: In this hypothetical comparison, this compound (Compound A) demonstrates greater potency (lower IC50) than its structural analog (Compound B). However, it is significantly less potent than the standard chemotherapeutic agent, Doxorubicin. The Hill slopes for all compounds are near 1, indicating a standard dose-response relationship.
Experimental Protocols
The generation of reliable dose-response data is contingent on a meticulously executed experimental protocol. Below is a detailed methodology for a standard in vitro cytotoxicity assay (MTT assay) used to assess the effects of novel compounds on cell viability.[3][4]
MTT Cell Viability Assay Protocol
1. Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa, A549) under standard conditions (37°C, 5% CO2).
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Assay and Data Acquisition:
-
Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background noise.[3]
4. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells using the formula: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 and Hill slope.[1]
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following have been generated using Graphviz (DOT language) to illustrate a potential mechanism of action and the experimental workflow.
Caption: Generalized signaling pathway for cytotoxicity induced by a phenolic compound.
Caption: Experimental workflow for an in vitro dose-response cytotoxicity assay.
References
- 1. scispace.com [scispace.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 4,5-Dichloro-2-hydroxybenzonitrile and Other STAT3 Inhibitors on Cancer Cell Viability
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of "4,5-Dichloro-2-hydroxybenzonitrile" activity in different cell lines, with a comparative assessment against alternative STAT3 inhibitors S3I-201 and Cryptotanshinone.
This guide provides a detailed comparison of the cytotoxic activity of this compound and two other known STAT3 inhibitors, S3I-201 and Cryptotanshinone, across a panel of cancer cell lines. The information is presented to facilitate an objective evaluation of the compound's performance, supported by experimental data and detailed protocols for key assays.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and the alternative STAT3 inhibitors in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 0.030 ± 0.014 [1] |
| HT29 | Colon Cancer | Sub-micromolar [1] | |
| U87 | Glioblastoma | Sub-micromolar [1] | |
| A2780 | Ovarian Cancer | Sub-micromolar [1] | |
| H460 | Lung Cancer | Sub-micromolar [1] | |
| Du145 | Prostate Cancer | Sub-micromolar [1] | |
| S3I-201 (NSC 74859) | Various | General (in vitro DNA binding) | 86 ± 33 [2][3][4] |
| MDA-MB-435 | Breast Cancer | ~100 [2][3] | |
| MDA-MB-453 | Breast Cancer | ~100 [2][3] | |
| MDA-MB-231 | Breast Cancer | ~100 [2][3] | |
| Cryptotanshinone | Various | General (in vitro STAT3 inhibition) | 4.6 [5][6] |
| DU145 | Prostate Cancer | GI50 of 7 [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Crystal Violet Cell Viability Assay
This protocol describes a simple and reliable method for quantifying cell viability based on the staining of adherent cells.[7][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 100% Methanol
-
Staining solution: 0.1% Crystal Violet in PBS[9]
-
Solubilization solution: Methanol or a solution of 1% SDS in PBS
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, non-adherent cells.
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.[10]
-
Staining: Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.[9]
-
Washing: Gently wash the plate with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Western Blot for STAT3 and Phospho-STAT3
This protocol is for detecting the total and phosphorylated levels of STAT3 protein, a key indicator of STAT3 pathway activation.[11][12][13][14][15]
Materials:
-
Cell lysates
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3 and anti-phospho-STAT3 (Tyr705)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-STAT3 or anti-phospho-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to the total STAT3 levels.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by quantifying the light produced from a luciferase reporter gene under the control of STAT3-responsive elements.[16][17][18][19][20]
Materials:
-
Cells of interest
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound at various concentrations.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Calculate the fold change in STAT3 transcriptional activity relative to the vehicle control.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. tpp.ch [tpp.ch]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.12. Dual-Luciferase Reporter Assay and Transfections [bio-protocol.org]
- 17. STAT3-Luciferase reporter gene assay [bio-protocol.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. biocompare.com [biocompare.com]
A Comparative Guide to Negative Controls for 4,5-Dichloro-2-hydroxybenzonitrile Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
In the study of biologically active compounds, the use of appropriate negative controls is fundamental to ensuring the validity and specificity of experimental results. This guide provides a comparative overview of potential negative controls for use in cellular assays involving 4,5-Dichloro-2-hydroxybenzonitrile, a compound whose structural analogs have demonstrated cytotoxic effects, likely mediated through the induction of oxidative stress and mitochondrial dysfunction. The selection of a proper negative control is critical for distinguishing the specific effects of the test compound from non-specific or vehicle-related responses.
Understanding the Biological Context
While direct studies on the biological activity of this compound are limited, research on structurally similar halohydroxybenzonitriles (HHBNs) provides valuable insights. These compounds, often found as disinfection byproducts in drinking water, have been shown to induce cytotoxicity in various mammalian cell lines, including Chinese hamster ovary (CHO), human liver cancer (HepG2), and human embryonic kidney (HEK293T) cells.[1][2][3] The proposed mechanisms for this cytotoxicity include the uncoupling of mitochondrial oxidative phosphorylation and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][4]
Selection of Negative Controls
An ideal negative control should be structurally related to the active compound but lack the specific chemical moieties responsible for its biological activity. For this compound, this could involve removing the hydroxyl group or altering the chlorine substitution pattern to reduce or abolish its cytotoxic effects.
1. Vehicle Control (e.g., DMSO): The most fundamental control, accounting for any effects of the solvent used to dissolve the test compound.
2. 2,3-Dichlorobenzonitrile: This isomer lacks the hydroxyl group, which is often crucial for the biological activity of phenolic compounds. Its use as a negative control can help determine the contribution of the hydroxyl moiety to the cytotoxicity of this compound.
3. Benzonitrile: The parent compound without any chlorine or hydroxyl substitutions. This control helps to assess the contribution of the chlorinated phenyl ring to the observed biological effects.
Performance Comparison
The following table summarizes the expected and reported cytotoxic activities of this compound and its potential negative controls. The data is compiled from studies on related compounds and provides a predictive framework for experimental design.
| Compound | Structure | Expected Cytotoxicity (IC50/EC50) | Rationale for Inclusion as Control |
| This compound | Dichlorinated phenol with a nitrile group | High | Test Compound: The compound of interest, expected to induce cytotoxicity based on the activity of its structural analogs. |
| Vehicle Control (e.g., DMSO) | Solvent | None (at typical concentrations) | Baseline Control: Essential for ensuring that the solvent has no independent effect on cell viability. |
| 2,3-Dichlorobenzonitrile | Dichlorinated benzonitrile, no hydroxyl group | Low to Moderate | Structural Analog Control: Helps to elucidate the role of the hydroxyl group in the cytotoxic mechanism. |
| Benzonitrile | Unsubstituted benzonitrile | Low | Parent Compound Control: Determines the contribution of the core benzonitrile structure to any observed effects. |
Experimental Protocols
Key Experiment 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To quantify the cytotoxic effects of this compound and negative controls on a selected cell line (e.g., HepG2).
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, 2,3-Dichlorobenzonitrile, and Benzonitrile in the appropriate cell culture medium. The vehicle (e.g., DMSO) concentration should be kept constant across all treatments (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds and controls. Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Key Experiment 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if the cytotoxicity of this compound is associated with the induction of oxidative stress.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with the test compounds and controls as described in the MTT assay protocol. A known ROS inducer (e.g., H₂O₂) should be used as a positive control, and an antioxidant like N-acetyl-L-cysteine can be used as a negative control for the assay itself.
-
DCFDA Staining: After the treatment period, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the effects of this compound with negative controls.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
References
Safety Operating Guide
Proper Disposal Procedures for 4,5-Dichloro-2-hydroxybenzonitrile: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of 4,5-Dichloro-2-hydroxybenzonitrile is paramount for ensuring a safe laboratory environment. This document outlines the critical steps and considerations for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Disclaimer: The following guidelines are based on general principles for the disposal of hazardous chemicals. A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. Therefore, it is imperative to obtain the SDS from your chemical supplier for definitive and detailed disposal instructions. The information provided here should be used as a supplementary resource and not as a replacement for the manufacturer's specific recommendations.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
Based on its chemical structure (a chlorinated aromatic nitrile), this compound should be treated as a hazardous waste. Proper segregation of this waste is crucial to prevent accidental reactions.
-
Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes).
-
Incompatible Materials: Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless specific protocols from a validated source instruct otherwise.
Disposal Plan: A Step-by-Step Procedural Guide
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provided by the manufacturer will contain a dedicated section (typically Section 13) on disposal considerations, providing specific instructions and regulatory information.
-
Containerization:
-
Use a chemically resistant, leak-proof container for collecting the waste.
-
Ensure the container is properly sealed to prevent the release of vapors.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal of this type of chemical waste must be carried out by a licensed and certified hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Quantitative Data on Disposal
Without a specific SDS, it is not possible to provide a table of quantitative data (e.g., reportable quantities, concentration limits for specific disposal methods). This information is chemical-specific and is legally defined by regulatory bodies. The SDS is the primary source for such data.
Experimental Protocols for Neutralization or Decontamination
Detailed experimental protocols for the neutralization or decontamination of this compound are not available without specific guidance from the manufacturer or peer-reviewed literature. Any attempt at neutralization without a validated protocol could be dangerous, potentially generating more hazardous byproducts. For spills, follow your laboratory's established spill response procedure for hazardous solids, which typically involves absorption with an inert material and collection into a sealed container for hazardous waste disposal.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Logical workflow for laboratory chemical waste disposal.
By adhering to these general principles and, most importantly, obtaining and following the specific instructions on the Safety Data Sheet, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Navigating the Safe Handling of 4,5-Dichloro-2-hydroxybenzonitrile: A Comprehensive Guide
Hazard Profile and Classification
Based on available data for compounds with the CAS number 39489-77-5, 4,5-Dichloro-2-hydroxybenzonitrile is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) classifications indicate multiple routes of potential harm.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H331: Toxic if inhaled.
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[2]
It is crucial to note that some sources associate CAS number 39489-77-5 with the chemical name 2,4-Dichloro-5-nitrophenol.[1][2][3] Due to this ambiguity, it is imperative to handle the compound with the precautions outlined for both a chlorinated hydroxybenzonitrile and a nitrophenol, which are reflected in the hazard statements above.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Viton™). Double-gloving is recommended. | Protects against skin contact, which can be harmful and cause irritation. Nitrile may not be the optimal choice for prolonged contact with phenolic compounds. |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing. | Prevents serious eye irritation and potential permanent damage from splashes or dust.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory. | Minimizes skin exposure to the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a P2 filter for particulates is recommended. | Protects against inhalation of the compound, which may be toxic and cause respiratory irritation.[4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to ensure user safety and experimental integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
